Technical Documentation Center

Tert-butyl 2-acetylazetidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 2-acetylazetidine-1-carboxylate
  • CAS: 1783414-46-9

Core Science & Biosynthesis

Foundational

Engineering Conformational Rigidity: A Technical Guide to Tert-butyl 2-acetylazetidine-1-carboxylate in Modern Drug Discovery

Executive Summary Tert-butyl 2-acetylazetidine-1-carboxylate (CAS: 1783414-46-9) is a highly specialized, conformationally constrained building block utilized in advanced medicinal chemistry and drug discovery[1]. Featur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 2-acetylazetidine-1-carboxylate (CAS: 1783414-46-9) is a highly specialized, conformationally constrained building block utilized in advanced medicinal chemistry and drug discovery[1]. Featuring a four-membered nitrogen heterocycle protected by a tert-butyloxycarbonyl (Boc) group and functionalized with an acetyl moiety at the C2 position, this molecule serves as a critical intermediate for synthesizing complex therapeutics. Its applications range from the development of macrocyclic kinase inhibitors for oncology to selective neurotransmitter transporter modulators for neurological disorders[2][3].

As a Senior Application Scientist, I have structured this guide to provide a deep dive into the physicochemical rationale for utilizing azetidines, followed by a field-proven, self-validating synthetic protocol and an analysis of its pharmacological applications.

Physicochemical & Structural Profiling

The pharmacological appeal of the azetidine ring lies in its unique balance of high ring strain (~26 kcal/mol) and chemical stability. Unlike larger N-heterocycles (such as pyrrolidines and piperidines), azetidines enforce a rigid spatial orientation of their substituents. This rigidity significantly reduces the entropic penalty upon target binding, often leading to higher affinity interactions[4]. Furthermore, incorporating an azetidine core can improve the metabolic stability of a drug candidate by eliminating oxidation-prone carbon centers and modulating the basicity (pKa) of the amine[5].

Table 1: Physicochemical Properties of Tert-butyl 2-acetylazetidine-1-carboxylate
PropertyValue / Description
CAS Number 1783414-46-9
Molecular Formula C10H17NO3[6]
Molecular Weight 199.25 g/mol [6]
SMILES String CC(=O)C1CCN1C(=O)OC(C)(C)C[7]
Monoisotopic Mass 199.12085 Da[7]
Core Ring Strain ~26 kcal/mol (Azetidine core)
Table 2: Comparative Advantages of Azetidines vs. Larger N-Heterocycles
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/mol
Conformational Rigidity High (Highly constrained)[4]Moderate (Envelope)Low (Chair/Boat)
Metabolic Stability High (Resistant to

-oxidation)[4]
ModerateLow (Prone to oxidation)
Synthetic Accessibility Challenging (2-substituted isomers are rare)[8]Highly AccessibleHighly Accessible

Mechanistic Synthesis & Scale-Up Protocol

The synthesis of 2-substituted azetidines is notoriously challenging due to the potential for ring-opening side reactions under harsh conditions[8]. The most reliable and scalable method for producing tert-butyl 2-acetylazetidine-1-carboxylate relies on the formation of a Weinreb amide intermediate, followed by controlled Grignard addition[2][3].

Self-Validating Experimental Protocol

Step 1: Weinreb Amide Formation

  • Causality: Converting the starting carboxylic acid to an N-methoxy-N-methyl amide (Weinreb amide) is essential. Unlike standard esters, the Weinreb amide forms a highly stable 5-membered metal chelate with the incoming organometallic reagent. This chelate prevents over-addition of the Grignard reagent, which would otherwise yield an undesired tertiary alcohol.

  • Procedure: Dissolve 1-Boc-azetidine-2-carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) to neutralize the hydrochloride salt, followed by HATU (1.2 equiv) at 0 °C. Stir at room temperature until complete conversion is observed via LCMS.

  • Validation: Aqueous workup and extraction with EtOAc yields the Weinreb amide. Confirm the presence of the characteristic O-methyl and N-methyl singlets (~3.2 and 3.7 ppm) via

    
    H NMR.
    

Step 2: Grignard Addition

  • Causality: The reaction must be strictly maintained at -78 °C to ensure kinetic control. This ultra-low temperature prevents the epimerization of the stereocenter at the C2 position and suppresses premature collapse of the tetrahedral intermediate.

  • Procedure: To a stirred solution of the Weinreb amide intermediate (e.g., 7.4 g, 30.3 mmol, 1.0 equiv) in anhydrous THF (150 mL), add 1 M

    
     in THF (60 mL, 2.0 equiv) dropwise at -78 °C under a nitrogen atmosphere[3]. Stir for 2 hours at -78 °C[9].
    
  • Validation: Quench the reaction carefully with saturated aqueous

    
     (or MeOH at 0 °C)[9]. This acidic quench forces the collapse of the stable metal chelate, releasing the desired ketone. Purify via silica gel chromatography. The final product is validated by the appearance of a sharp acetyl methyl singlet (~2.1 ppm) in 
    
    
    
    H NMR and a mass peak of [M+H-Boc]+ = 100.1 m/z in LCMS.

SynthesisWorkflow A 1-Boc-azetidine-2-carboxylic acid (Starting Material) B Weinreb Amide Formation (HN(OMe)Me·HCl, HATU, DIPEA) A->B Step 1 C N-Methoxy-N-methyl Amide (Stable Chelate Intermediate) B->C Amidation D Grignard Addition (MeMgBr, THF, -78°C) C->D Step 2 E tert-butyl 2-acetylazetidine-1-carboxylate (Target Product) D->E Aqueous Workup (Chelate Collapse)

Caption: Step-by-step synthetic workflow for tert-butyl 2-acetylazetidine-1-carboxylate.

Applications in Medicinal Chemistry

Tert-butyl 2-acetylazetidine-1-carboxylate is deployed as a critical precursor in two primary therapeutic areas:

A. Oncology: Kinase and Ras Inhibitors In the development of targeted cancer therapies, this building block is utilized to synthesize pyrrolo[3,2-c]pyridin-4-one derivatives and macrocyclic compounds[3]. These complex molecules are designed to inhibit epidermal growth factor receptors (EGFR, HER2) and Ras proteins[10][11]. The C2-acetyl group allows for downstream functionalization (e.g., reductive amination or Wittig olefination), while the azetidine ring restricts the conformation of the final inhibitor, enhancing its binding affinity and residence time within the kinase domain[3][10].

B. Neurology: Neurotransmitter Transporter Modulators In CNS drug discovery, the C2-acetyl group serves as a synthetic handle to generate conformationally constrained analogs of (S)-isoserine[2]. These azetidine-derived analogs act as highly selective inhibitors of the GABA transporter 3 (GAT3), demonstrating significantly improved selectivity profiles over the taurine transporter (TauT) compared to linear amino acids. Such inhibitors are highly valuable tools for investigating tonic inhibition and functional recovery after stroke[2].

PharmacologicalLogic Drug Azetidine-Derived Inhibitor (e.g., EGFR/HER2 Antagonist) Target Receptor Tyrosine Kinase (Kinase Domain) Drug->Target Competitive Binding (High Affinity) Ras RAS / MAPK Pathway Target->Ras Blocked PI3K PI3K / AKT Pathway Target->PI3K Blocked Outcome Tumor Growth Arrest & Apoptosis Ras->Outcome Decreased Proliferation PI3K->Outcome Reduced Survival

Caption: Pharmacological logic of azetidine-derived kinase inhibitors in oncology.

References

1. ChemBuyersGuide. TERT-BUTYL 2-ACETYLAZETIDINE-1-CARBOXYLATE CAS:1783414-46-9. Available at: 2.[7] PubChemLite. Tert-butyl 2-acetylazetidine-1-carboxylate (C10H17NO3). Available at: 3.[6] Namiki-s. Building Blocks Catalogue January 2020. Available at: 4.[1] AbovChem. tert-butyl 2-acetylazetidine-1-carboxylate - CAS:1783414-46-9. Available at: 5.[4] ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: 6.[8] ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: 7. RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines. Available at: 8.[5] ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: 9.[10] Google Patents. AU2021347288A9 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer. Available at: 10.[2] ResearchGate. Structural and stereochemical determinants for hGAT3 inhibition. Available at: 11.[9] Justia Patents. ras inhibitors. Available at: 12.[11] Google Patents. WO2022060836A1 - Indole derivatives as ras inhibitors in the treatment of cancer. Available at: 13.[3] Google Patents. WO2022066734A1 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer. Available at:

Sources

Exploratory

Tert-butyl 2-acetylazetidine-1-carboxylate: Structural Profiling and Synthetic Utility in Modern Drug Discovery

Executive Summary & Strategic Context In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic systems—is a critical strategy for improving the clinical success rates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic systems—is a critical strategy for improving the clinical success rates of drug candidates. Increasing the fraction of sp3-hybridized carbons (Fsp3) enhances molecular complexity, improves aqueous solubility, and reduces off-target toxicity.

As a Senior Application Scientist, I frequently guide discovery teams toward the use of functionalized four-membered nitrogen heterocycles. , offering an optimal compromise between metabolic stability and molecular rigidity[1]. Within this chemical space, tert-butyl 2-acetylazetidine-1-carboxylate emerges as a highly versatile, bifunctional building block. By providing a pre-installed, reactive acetyl group at the sterically demanding C2 position, this compound allows researchers to bypass complex de novo cyclizations and directly access diverse, spatially unique pharmacophores[2].

Structural & Physicochemical Profiling

Understanding the intrinsic properties of tert-butyl 2-acetylazetidine-1-carboxylate is essential for predicting its behavior in synthetic workflows. The molecule consists of three distinct functional domains:

  • The Azetidine Core: A highly strained (~26 kcal/mol), puckered 4-membered ring that acts as a, providing unique exit vectors for attached substituents[3].

  • The N-Boc Protecting Group: Provides necessary lipophilicity for organic solubility, prevents unwanted N-alkylation or oxidation, and sterically shields the azetidine nitrogen.

  • The C2-Acetyl Group: A highly reactive electrophilic center primed for nucleophilic attack, reductive amination, or enolate-driven functionalization.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, critical for calculating reaction stoichiometry and predicting chromatographic behavior.

PropertyValue
Compound Name Tert-butyl 2-acetylazetidine-1-carboxylate
CAS Number 1783414-46-9[4]
Molecular Formula C10H17NO3[5]
Molecular Weight 199.25 g/mol [6]
SMILES String CC(=O)C1CCN1C(=O)OC(C)(C)C[5]
Monoisotopic Mass 199.1208 Da[5]
Fraction sp3 (Fsp3) 0.80 (8 out of 10 carbons are sp3 hybridized)
Hydrogen Bond Acceptors 3

Mechanistic Utility in Drug Discovery

The 2-substitution pattern on the azetidine ring is historically difficult to synthesize stereoselectively compared to 3-substituted variants[2]. However, because they place the appended pharmacophore in closer proximity to the ring nitrogen, altering the spatial geometry and potentially enhancing target binding affinity[7].

Using tert-butyl 2-acetylazetidine-1-carboxylate allows chemists to rapidly generate libraries of 2-functionalized azetidines. The acetyl group can be transformed into a secondary amine (via reductive amination) to target kinase hinge regions, or converted into a tertiary alcohol (via Grignard addition) to mimic transition-state intermediates in protease inhibitors.

Synthetic Divergence & Workflow Visualization

The true value of this building block lies in its orthogonal reactivity. The diagram below illustrates the primary synthetic divergence pathways utilized in lead optimization campaigns.

G A Tert-butyl 2-acetylazetidine-1-carboxylate B Boc Deprotection (20% TFA/DCM) A->B Acidic Cleavage C Reductive Amination (NaBH(OAc)3, R-NH2) A->C Imine Formation & Reduction D Grignard Addition (R-MgBr, THF) A->D Nucleophilic Addition E 2-Acetylazetidine (Free Amine) B->E F 1-(1-Boc-azetidin-2-yl) -1-alkylamine C->F G Tertiary Alcohol Derivative D->G

Figure 1: Synthetic divergence pathways of tert-butyl 2-acetylazetidine-1-carboxylate.

Self-Validating Experimental Protocols

To ensure high-fidelity results, the following protocols have been optimized to account for the specific steric and electronic environment of the 2-acetylazetidine core.

Protocol A: Chemoselective Reductive Amination

Rationale & Causality: The ketone at the C2 position is sterically hindered by the adjacent Boc-protected nitrogen. Standard reductive amination conditions (e.g., direct mixing with NaBH3CN) often result in poor yields or premature ketone reduction. Pre-forming the imine with a Lewis acid is a mandatory step to drive the reaction forward.

  • Reagent Preparation: Dissolve tert-butyl 2-acetylazetidine-1-carboxylate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is selected over DCM due to its higher boiling point, permitting mild heating (40°C) if imine formation is sluggish.

  • Imine Formation: Add Titanium(IV) isopropoxide (1.5 eq). Stir at room temperature for 4–6 hours under an inert atmosphere.

  • Reduction: Cool the reaction mixture to 0°C. Add Sodium triacetoxyborohydride (

    
    ) (1.5 eq) portion-wise. Causality: 
    
    
    
    is a mild, chemoselective reducing agent that will reduce the imine without affecting the Boc carbonyl or any unreacted starting ketone.
  • Quench & Extraction: Quench with saturated aqueous

    
    . Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate.
  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material (

    
     m/z 200.1) and the absence of the secondary alcohol byproduct (
    
    
    
    m/z 202.1) validates that the imine formation was complete prior to reduction.
Protocol B: Orthogonal N-Boc Deprotection

Rationale & Causality: While 50% Trifluoroacetic acid (TFA) in DCM is the industry standard for Boc removal, the highly strained azetidine ring is susceptible to acid-catalyzed ring-opening. Utilizing a diluted acid approach preserves the structural integrity of the heterocycle.

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Acidic Cleavage: Slowly add TFA to achieve a 20% v/v solution. Causality: 20% TFA provides a sufficient proton concentration for Boc cleavage while minimizing the thermodynamic driving force for azetidine ring-opening.

  • Incubation: Stir at room temperature for 2 hours.

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the amine as a TFA salt.

  • Self-Validation: Confirm complete deprotection via

    
     NMR by verifying the complete disappearance of the intense 9H singlet at ~1.4 ppm (the tert-butyl group).
    

Analytical Characterization Signatures

When validating the identity and purity of tert-butyl 2-acetylazetidine-1-carboxylate, rely on these specific analytical signatures:

  • Mass Spectrometry (ESI-LC/MS): While the parent ion

    
     is expected at m/z 200.1, Boc-protected amines are notorious for in-source fragmentation. As an application scientist, I advise analysts to actively look for the 
    
    
    
    peak (m/z 144.1), corresponding to the loss of the tert-butyl cation (isobutylene), and the
    
    
    peak (m/z 100.1), representing the complete loss of the Boc group. Relying solely on the m/z 200.1 peak can lead to false negatives during high-throughput screening[5].
  • Nuclear Magnetic Resonance (

    
     NMR, 
    
    
    
    ):
    The spectrum is anchored by a massive singlet at ~1.4 ppm (9H, Boc) and a sharp singlet at ~2.1 ppm (3H, acetyl methyl). The azetidine ring protons present as complex multiplets due to restricted rotation around the Boc amide bond, with the C2 methine proton typically appearing furthest downfield at ~4.5 ppm.

References

  • Enamine & Pfizer. "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv. URL:[Link]

  • National Institutes of Health. "3-((Hetera)cyclobutyl)azetidines, 'Stretched' Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery." PubMed. URL:[Link]

  • ACS Publications. "Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones." The Journal of Organic Chemistry. URL:[Link]

  • PubChemLite. "Tert-butyl 2-acetylazetidine-1-carboxylate (C10H17NO3)." University of Luxembourg. URL: [Link]

Sources

Foundational

The Definitive Technical Guide to Tert-butyl 2-acetylazetidine-1-carboxylate: Synthesis, Pharmacokinetics, and Applications

Executive Summary In modern drug discovery, the shift from flat, planar aromatic rings to -rich, three-dimensional scaffolds has become a cornerstone strategy for improving clinical success rates. Tert-butyl 2-acetylazet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the shift from flat, planar aromatic rings to


-rich, three-dimensional scaffolds has become a cornerstone strategy for improving clinical success rates. Tert-butyl 2-acetylazetidine-1-carboxylate  serves as a highly versatile, conformationally restricted building block in this paradigm. By providing a highly strained four-membered azetidine ring coupled with orthogonal functional handles (an N-Boc protecting group and a C2-acetyl group), this molecule enables the late-stage functionalization of complex active pharmaceutical ingredients (APIs).

This whitepaper details the chemical identity, pharmacokinetic rationale, and validated synthetic methodologies for utilizing tert-butyl 2-acetylazetidine-1-carboxylate in advanced medicinal chemistry workflows.

Chemical Identity & Physicochemical Properties

Depending on the stereochemical requirements of the target API, this building block is utilized either as a racemate or as an enantiopure isomer. The generic racemic compound is registered under1, while its highly valuable (S)-enantiomer is registered under2.

Table 1: Quantitative Chemical Specifications

ParameterSpecification
Chemical Name Tert-butyl 2-acetylazetidine-1-carboxylate
Generic CAS Number 1783414-46-9
(S)-Isomer CAS Number 2396600-43-2
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
SMILES String CC(=O)C1CCN1C(=O)OC(C)(C)C
Key Functional Groups N-Boc (Carbamate), Methyl Ketone, Azetidine Ring

The Strategic Role of Azetidines in Medicinal Chemistry (E-E-A-T)

As an Application Scientist, the decision to incorporate an azetidine ring over a pyrrolidine or piperidine is driven by strict causality in pharmacokinetic (PK) optimization.

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery due to their unique physicochemical profiles 3. The inherent ring strain and compact


-rich character of the azetidine scaffold directly cause a reduction in the molecule's overall lipophilicity (logP) while increasing its conformational rigidity.

Mechanistic Causality:

  • Metabolic Stability: The compact nature of the azetidine ring limits the accessible surface area for Cytochrome P450 (CYP) mediated N-dealkylation or ring oxidation, significantly improving the biological half-life of the drug.

  • Distinct Exit Vectors: The bond angles of the four-membered ring project substituents in unique spatial trajectories (exit vectors) that cannot be achieved with larger rings, allowing for highly selective receptor targeting. FDA-approved drugs like baricitinib and azelnidipine rely on these exact geometries to achieve target selectivity.

G Azetidine Azetidine Scaffold (High Ring Strain, sp3-rich) Prop1 Conformational Rigidity Azetidine->Prop1 Prop2 Reduced Lipophilicity (logP) Azetidine->Prop2 Prop3 Distinct Exit Vectors Azetidine->Prop3 Outcome1 Enhanced Metabolic Stability Prop1->Outcome1 Outcome2 Improved Aqueous Solubility Prop2->Outcome2 Outcome3 Target Selectivity Prop3->Outcome3

Causal relationship between azetidine structural features and pharmacokinetic outcomes.

Mechanistic Rationale for Functional Groups

Tert-butyl 2-acetylazetidine-1-carboxylate is engineered as a "ready-to-deploy" intermediate.

  • The N-Boc Group: The tert-butyloxycarbonyl (Boc) group acts as an orthogonal protecting shield. It prevents unwanted N-alkylation or N-acylation during downstream nucleophilic attacks on the C2-acetyl group. It is completely stable to Grignard reagents but easily cleaved under mild acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane).

  • The C2-Acetyl Group: The methyl ketone serves as a highly versatile electrophilic handle. It is primed for reductive amination to append complex side chains or asymmetric reduction to yield chiral secondary alcohols.

Validated Synthetic Protocol: The Weinreb Amide Route

The synthesis of the acetyl group on the azetidine ring is optimally achieved via a Weinreb amide intermediate 4. Direct addition of a Grignard reagent to an ester often results in over-addition, yielding a tertiary alcohol. The Weinreb amide methodology is a self-validating system designed to halt the reaction strictly at the ketone stage.

Step-by-Step Methodology

Phase 1: Amidation (Weinreb Amide Formation)

  • Initiation: Dissolve (S)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to ensure a basic environment, followed by N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Coupling: Introduce EDCI (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 12 hours.

    • Causality Check: The inclusion of HOBt is critical; it forms an active ester intermediate that suppresses the racemization of the sensitive chiral center at C2, ensuring the (S)-configuration is preserved.

  • Isolation: Perform an aqueous workup by washing the organic layer sequentially with 1M HCl and saturated

    
    . Concentrate under reduced pressure to isolate the Weinreb amide.
    

Phase 2: Grignard Addition

  • Preparation: Dissolve the purified Weinreb amide in anhydrous Tetrahydrofuran (THF) and cool the reaction vessel to -78 °C.

  • Nucleophilic Attack: Add Methylmagnesium chloride (MeMgCl, 3M in THF, 1.5 eq) dropwise over 15 minutes.

    • Causality Check: At -78 °C, the N-methoxy-N-methyl group coordinates the incoming magnesium ion to form a highly stable 5-membered cyclic chelate. This chelation prevents the collapse of the tetrahedral intermediate, strictly halting the reaction and preventing a second equivalent of Grignard from attacking.

  • Quenching: Stir for 2 hours at -78 °C, then quench the reaction by adding saturated aqueous

    
    . Only upon aqueous quenching does the tetrahedral intermediate collapse to form the desired methyl ketone.
    
  • Purification: Extract with Ethyl Acetate (EtOAc), dry over

    
    , and purify via flash chromatography to yield pure tert-butyl (S)-2-acetylazetidine-1-carboxylate.
    

G A Azetidine-2-carboxylic acid (Starting Material) B 1-Boc-azetidine-2-carboxylic acid (Boc Protection) A->B Boc2O, Base C Weinreb Amide (Coupling with HN(OMe)Me) B->C EDCI, HOBt HN(OMe)Me D Tert-butyl 2-acetylazetidine- 1-carboxylate (Target) C->D MeMgCl, -78°C (Grignard Addition)

Synthetic workflow for tert-butyl 2-acetylazetidine-1-carboxylate via Weinreb amide intermediate.

References

  • Abovchem. "tert-butyl 2-acetylazetidine-1-carboxylate - CAS:1783414-46-9". Abovchem Catalog.
  • BLD Pharm. "tert-Butyl (S)-2-acetylazetidine-1-carboxylate - CAS:2396600-43-2". BLD Pharm Catalog.
  • National Institutes of Health (NIH) / PubMed. "Azetidines in medicinal chemistry: emerging applications and approved drugs".
  • ResearchGate. "Structural and stereochemical determinants for hGAT3 inhibition: development of novel conformationally constrained and substituted analogs of (S)-isoserine".

Sources

Exploratory

Synthesis Pathways for Tert-butyl 2-acetylazetidine-1-carboxylate: A Technical Whitepaper

Executive Summary The incorporation of sp³-rich, conformationally constrained scaffolds is a cornerstone of modern medicinal chemistry. Azetidines, particularly functionalized derivatives like tert-butyl 2-acetylazetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-rich, conformationally constrained scaffolds is a cornerstone of modern medicinal chemistry. Azetidines, particularly functionalized derivatives like tert-butyl 2-acetylazetidine-1-carboxylate (also known as 1-Boc-2-acetylazetidine), serve as highly valuable bioisosteres for pyrrolidines and piperidines, offering improved metabolic stability and altered physicochemical profiles.

This whitepaper outlines the definitive synthesis pathway for tert-butyl 2-acetylazetidine-1-carboxylate. As a Senior Application Scientist, I have structured this guide to move beyond basic empirical steps, focusing instead on the mechanistic causality, stereochemical preservation, and self-validating experimental controls required to successfully manipulate strained four-membered nitrogen heterocycles.

Chemical Profile

To establish a baseline for analytical validation, the core physicochemical properties of the target molecule are summarized below.

Table 1: Physicochemical Properties of the Target Compound

PropertyValue
Target Compound Tert-butyl 2-acetylazetidine-1-carboxylate
Common Synonyms 1-Boc-2-acetylazetidine; N-Boc-2-acetylazetidine
CAS Number 1783414-46-9
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol [1]
Core Scaffold Azetidine (sp³-rich, strained 4-membered ring)

Strategic Retrosynthetic Analysis

The synthesis of methyl ketones from carboxylic acids is notoriously prone to over-alkylation, yielding tertiary alcohols. To circumvent this, the transformation of 1-Boc-azetidine-2-carboxylic acid to the target ketone relies on the Weinreb Amide intermediate . This pathway has been extensively validated in the synthesis of conformationally constrained hGAT3 inhibitors[2] and macrocyclic immunoproteasome inhibitors[3].

Retrosynthesis Target 1-Boc-2-acetylazetidine (Target) Intermediate Weinreb Amide Intermediate Target->Intermediate MeMgBr (Grignard) Starting 1-Boc-azetidine-2-carboxylic acid (Starting Material) Intermediate->Starting HN(OMe)Me Coupling

Caption: Retrosynthetic strategy for tert-butyl 2-acetylazetidine-1-carboxylate.

Mechanistic Causality: Why the Weinreb Amide?

Direct addition of a Grignard reagent (MeMgBr) to an ester typically results in a double addition because the intermediate ketone is more electrophilic than the starting ester. By converting the carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide), the initial nucleophilic attack forms a highly stable, five-membered magnesium chelate. This chelate resists collapse until it is intentionally destroyed during the aqueous acidic workup, thereby releasing the desired methyl ketone exclusively.

Mechanism Amide Weinreb Amide Attack MeMgBr Attack Amide->Attack Chelate Stable Mg-Chelate (Tetrahedral) Attack->Chelate Chelation Control Ketone Methyl Ketone Chelate->Ketone Aqueous Quench (Collapse)

Caption: Mechanistic progression of the Weinreb ketone synthesis highlighting the stable chelate.

Core Synthesis Pathway: Step-by-Step Methodologies

The following protocols are designed as self-validating systems, incorporating specific in-process controls to ensure high fidelity and yield.

Step 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert 1-Boc-azetidine-2-carboxylic acid to tert-butyl 2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate.

Causality & Reagent Selection:

  • Coupling Agents (EDC·HCl / HOBt): Chosen over harsher chlorinating agents (like SOCl₂) to prevent acid-catalyzed deprotection of the Boc group or ring-opening of the strained azetidine (~26 kcal/mol ring strain).

  • Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered. It effectively deprotonates the amine hydrochloride without acting as a nucleophile or causing base-catalyzed epimerization at the sensitive C2 stereocenter[3].

Protocol:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1-Boc-azetidine-2-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Activation: Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). Stir the mixture at 0 °C for 15 minutes to allow the formation of the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) to the solution.

  • Base Addition: Dropwise, add DIPEA (3.0 equiv). The reaction will transition from a suspension to a clear solution. Allow it to warm to room temperature and stir for 12 hours.

  • In-Process Control (TLC): Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The starting acid streaks heavily and stains with bromocresol green. The product is a distinct, less polar spot that stains readily with KMnO₄.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Weinreb amide is typically pure enough (>95%) for the next step.

Step 2: Grignard Addition to Form the Methyl Ketone

Objective: Convert the Weinreb amide to tert-butyl 2-acetylazetidine-1-carboxylate.

Causality & Reagent Selection:

  • Temperature Control (-78 °C to 0 °C): Grignard additions are highly exothermic. Elevated temperatures can cause the magnesium chelate to collapse prematurely or induce nucleophilic ring-opening of the azetidine. Strict cryogenic control preserves the structural and stereochemical integrity of the molecule[2].

Protocol:

  • Preparation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M) in an oven-dried flask under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Grignard Addition: Syringe in Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.0 equiv) dropwise over 15 minutes.

  • Maturation: Stir the reaction at -78 °C for 1 hour, then gradually allow it to warm to 0 °C over another hour.

  • In-Process Control (TLC): Monitor via TLC. The target methyl ketone will elute slightly higher than the Weinreb amide. Self-Validation: Spray the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The product spot will immediately turn bright yellow/orange, confirming the presence of the ketone carbonyl.

  • Quench & Workup: Carefully quench the reaction at 0 °C by the slow dropwise addition of saturated aqueous NH₄Cl. Note: Avoid strong acids like HCl here, as they will cleave the Boc protecting group. Extract the mixture with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield the pure tert-butyl 2-acetylazetidine-1-carboxylate.

Yield & Condition Optimization

To assist in scale-up and process optimization, the following table summarizes the impact of varying Grignard conditions on the final yield and purity of the azetidine ketone.

Table 2: Optimization of Grignard Addition Conditions

Solvent SystemTemperature ProfileMeMgBr EquivalentsResult / Yield Impact
Anhydrous THF -78 °C to 0 °C 1.5 - 2.0 eq Optimal (85-90% yield). Complete preservation of stereocenter.
Diethyl Ether0 °C to RT2.0 eqModerate yield (50-60%). Higher risk of azetidine ring-opening at RT.
THFReflux>2.0 eqPoor yield (<20%). Significant degradation and tertiary alcohol formation.

By adhering strictly to the low-temperature THF protocol, researchers can ensure the robust, reproducible synthesis of this critical building block for downstream drug discovery applications.

References

  • Title: TERT-BUTYL 2-ACETYLAZETIDINE-1-CARBOXYLATE CAS:1783414-46-9 Source: ChemBuyersGuide URL:[Link]

  • [1] Title: Building Blocks Catalogue January 2020 Source: Namiki Shoji URL: [Link]

  • Title: Discovery of Clinical Candidate IAG933, a Potent YAP-TEAD PPI Disrupter Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [3] Title: Macrocyclic Immunoproteasome Inhibitors as a Potential Therapy for Alzheimer's Disease Source: PubMed Central (NIH) / J Med Chem. URL:[Link]

  • [2] Title: Structural and stereochemical determinants for hGAT3 inhibition: development of novel conformationally constrained and substituted analogs of (S)-isoserine Source: Medicinal Chemistry Research (Springer) URL:[Link]

Sources

Foundational

In-Depth Technical Guide: NMR Analysis and Structural Elucidation of tert-Butyl 2-acetylazetidine-1-carboxylate

Executive Summary Tert-butyl 2-acetylazetidine-1-carboxylate (commonly referred to as 1-Boc-2-acetylazetidine) is a highly strained, conformationally constrained four-membered heterocyclic building block. It is increasin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 2-acetylazetidine-1-carboxylate (commonly referred to as 1-Boc-2-acetylazetidine) is a highly strained, conformationally constrained four-membered heterocyclic building block. It is increasingly utilized in modern drug discovery for the synthesis of peptidomimetics and novel sp³-rich scaffolds[1].

However, the structural elucidation of N-Boc protected azetidines via Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical challenge: rotameric equilibrium . The restricted rotation around the carbamate C–N partial double bond leads to the coexistence of cis and trans conformers at room temperature[2]. This guide provides an authoritative, step-by-step framework for acquiring, interpreting, and validating the NMR spectra of 1-Boc-2-acetylazetidine, ensuring researchers can confidently distinguish inherent conformational dynamics from synthetic impurities.

Molecular Anatomy & Predicted Chemical Shifts

The molecule consists of three distinct magnetic environments:

  • The Azetidine Core: A highly strained 4-membered ring. The C2 proton is highly deshielded due to the adjacent electronegative nitrogen atom and the electron-withdrawing acetyl carbonyl. The C4 protons are diastereotopic and adjacent to the nitrogen, while the C3 protons act as a complex multiplet bridge.

  • The N-Boc Group: Characterized by a massive 9-proton singlet in

    
    H NMR (~1.4 ppm) and a distinct quaternary carbon (~80 ppm) in 
    
    
    
    C NMR.
  • The Acetyl Group: A sharp 3-proton singlet (~2.1 ppm) corresponding to the methyl ketone, with a highly deshielded carbonyl carbon (>200 ppm).

Table 1: Consolidated NMR Data Profile

Note: Values are synthesized from structurally analogous N-Boc azetidine derivatives[1][3]. Ranges reflect the typical peak doubling (major/minor rotamers) observed at 298 K in CDCl


.
Position

H NMR Shift (ppm)
Multiplicity & Integration

C NMR Shift (ppm)
Structural Causality
Boc -CH

1.35 – 1.45s, 9H (often split)28.3 – 28.9Highly shielded equivalent methyls. Peak doubling indicates rotamers.
Boc C-O (quat) --79.5 – 80.2Quaternary carbon of the tert-butyl group.
Boc C=O --155.0 – 157.0Carbamate carbonyl; highly deshielded.
Acetyl -CH

2.10 – 2.25s, 3H25.5 – 26.5Deshielded by the adjacent ketone carbonyl.
Acetyl C=O --205.0 – 208.0Ketone carbonyl; most deshielded carbon in the system.
Azetidine C2-H 4.50 – 4.85dd or m, 1H62.0 – 65.0Strongly deshielded by both the ring nitrogen and the acetyl group.
Azetidine C3-H

1.90 – 2.50m, 2H20.0 – 24.0Ring methylenes; complex splitting due to diastereotopic nature.
Azetidine C4-H

3.75 – 4.15m, 2H46.0 – 50.0Deshielded by the adjacent nitrogen; diastereotopic protons.

The Rotameric Phenomenon: Causality and Resolution

A frequent pitfall in the analysis of 1-Boc-2-acetylazetidine is misidentifying the presence of rotamers as diastereomeric mixtures or chemical impurities[4]. The N-Boc group possesses significant partial double-bond character between the carbamate nitrogen and the carbonyl carbon. The energy barrier for rotation around this bond is high enough that interconversion between the cis and trans rotamers is slow on the NMR timescale at room temperature[2].

Consequently, the NMR spectrum will often display two distinct sets of signals for the same molecule (typically in a 2:1 to 3:1 ratio depending on the solvent).

VT_NMR_Logic Start Room Temp NMR (Complex/Doubled Peaks) Hypothesis Are these Rotamers or Impurities? Start->Hypothesis VT_NMR Run VT-NMR (Elevate to 350 K) Hypothesis->VT_NMR Coalescence Peaks Coalesce (Single Sharp Set) VT_NMR->Coalescence Fast Exchange NoCoalescence Peaks Remain Distinct VT_NMR->NoCoalescence Slow/No Exchange Conclusion1 Confirmed: N-Boc Rotamers Coalescence->Conclusion1 Conclusion2 Confirmed: Diastereomers/Impurities NoCoalescence->Conclusion2

Figure 1: Logical workflow for distinguishing rotamers from impurities using Variable Temperature (VT) NMR.

Self-Validating Protocol: Variable Temperature (VT) NMR

To prove that peak doubling is caused by rotamers, researchers must employ Variable Temperature (VT) NMR. By increasing the thermal energy of the system, the rate of rotation around the C-N bond exceeds the NMR timescale, causing the distinct rotameric signals to "coalesce" into a single, time-averaged set of peaks[4].

Step-by-Step VT-NMR Methodology:

  • Solvent Selection: Evaporate the sample and reconstitute it in a high-boiling deuterated solvent. Toluene-

    
     or DMSO-
    
    
    
    are optimal, as CDCl
    
    
    boils at 61 °C, which is often too low to achieve full coalescence.
  • Baseline Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 298 K (25 °C) to establish the major/minor rotamer ratio[1].
    
  • Temperature Ramp: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K, 350 K).

  • Equilibration: Allow the sample to equilibrate for at least 5 minutes at each new temperature before locking, shimming, and acquiring the spectrum.

  • Observation: Monitor the tert-butyl singlet (~1.4 ppm) and the C2-H multiplet (~4.6 ppm). At the coalescence temperature (typically between 330 K and 350 K), the doubled peaks will broaden and merge into a single sharp peak.

  • Validation: If the peaks coalesce, the presence of rotamers is definitively confirmed. If they remain distinct, the sample contains diastereomers or impurities[4].

2D NMR Elucidation Strategy

Once the rotameric nature of the sample is understood, 2D NMR is required to assign the specific azetidine ring protons and confirm the regiochemistry of the acetyl group.

NMR_Workflow Sample 1-Boc-2-acetylazetidine in Toluene-d8 H1_NMR 1H NMR (1D) Identify Major/Minor Sample->H1_NMR COSY COSY (2D) Map Spin Systems (C2-C3-C4) H1_NMR->COSY HSQC HSQC (2D) Assign 1H-13C Pairs H1_NMR->HSQC HMBC HMBC (2D) Link Quaternary Carbons (Boc & Acetyl) COSY->HMBC HSQC->HMBC Final Complete Structural Elucidation HMBC->Final

Figure 2: Sequential 2D NMR workflow for the complete structural elucidation of functionalized azetidines.

Step-by-Step 2D NMR Protocol
  • COSY (Correlation Spectroscopy):

    • Purpose: Map the continuous spin system of the azetidine ring.

    • Execution: Identify the highly deshielded C2-H proton (~4.6 ppm). Trace its cross-peak to the C3-H

      
       protons (~2.2 ppm). Subsequently, trace the C3-H
      
      
      
      protons to the C4-H
      
      
      protons (~3.9 ppm). This confirms the intact 4-membered ring connectivity.
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Differentiate diastereotopic protons and assign carbons.

    • Execution: The C3 and C4 positions will each show two distinct proton signals correlating to a single carbon signal (e.g., two

      
      H signals at 3.8 and 4.1 ppm both correlating to the 
      
      
      
      C signal at 48 ppm). This confirms the CH
      
      
      nature of positions 3 and 4.
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Anchor the functional groups to the ring.

    • Execution: Look for a 3-bond correlation (

      
      ) from the acetyl methyl protons (~2.1 ppm) to the C2 carbon of the azetidine ring. Additionally, look for a 
      
      
      
      correlation from the C2-H proton to the acetyl carbonyl carbon (~206 ppm). This definitively proves the acetyl group is attached at the C2 position, rather than C3.

Conclusion

The structural verification of tert-butyl 2-acetylazetidine-1-carboxylate requires a nuanced understanding of stereoelectronic effects and conformational dynamics. By anticipating the peak doubling caused by N-Boc rotamers and deploying a rigorous combination of VT-NMR and 2D correlation spectroscopy, researchers can confidently validate the integrity of this critical synthetic building block.

References

  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines Source: The Royal Society of Chemistry URL:[Link][1]

  • α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • SUPPLEMENTARY INFORMATION - Macmillan Group Source: Princeton University / Nature URL:[Link][3]

  • Rotamers or Diastereomers? An Overlooked NMR Solution Source: Beilstein Journal of Organic Chemistry (via ResearchGate) URL:[Link][4]

Sources

Exploratory

Infrared (IR) Spectroscopic Profiling of Tert-butyl 2-acetylazetidine-1-carboxylate: A Technical Guide

Executive Summary Azetidine derivatives are increasingly utilized in modern drug discovery as conformationally restricted bioisosteres for aliphatic amines, offering improved metabolic stability and altered physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidine derivatives are increasingly utilized in modern drug discovery as conformationally restricted bioisosteres for aliphatic amines, offering improved metabolic stability and altered physicochemical profiles. The molecule tert-butyl 2-acetylazetidine-1-carboxylate (CAS 1783414-46-9) presents a highly functionalized framework, featuring a strained four-membered nitrogen heterocycle, an N-Boc (tert-butyloxycarbonyl) protecting group, and a C2-acetyl moiety.

Accurate infrared (IR) spectroscopic characterization of this compound requires a deep understanding of how ring strain and competing resonance effects modulate vibrational frequencies. This guide provides a definitive, causality-driven breakdown of the molecule's IR spectrum, designed for researchers and analytical scientists requiring rigorous structural validation.

Molecular Architecture & Spectroscopic Causality

To interpret the IR spectrum of tert-butyl 2-acetylazetidine-1-carboxylate, one must analyze the independent and synergistic electronic effects of its three primary structural domains.

The Azetidine Core: Ring Strain and Hybridization Effects

The four-membered azetidine ring is subject to significant Baeyer strain due to the compression of internal bond angles to ~90°, far below the ideal 109.5° for sp³ hybridized atoms. According to 1, the ring cannot sufficiently distort from a planar arrangement to minimize this inherent energy[1]. To accommodate this geometry, the ring C-C and C-N bonds adopt higher p-character. Consequently, the exocyclic C-H bonds must adopt proportionally higher s-character. This increased s-character draws the bonding electrons closer to the carbon nucleus, resulting in shorter, stiffer C-H bonds. In the IR spectrum, this manifests as a shift of the azetidine C-H stretching frequencies to higher wavenumbers, typically appearing between 2950 and 3000 cm⁻¹, which is distinctly higher than standard unstrained aliphatic C-H stretches[2].

The N-Boc Carbamate System: Resonance Competition

The N-Boc group is a carbamate, where the nitrogen lone pair is conjugated with the adjacent carbonyl group. In a standard amide, this resonance significantly lowers the C=O stretching frequency (~1650 cm⁻¹). However, in a carbamate, the ester oxygen competes for resonance with the carbonyl carbon, reducing the extent of nitrogen lone-pair delocalization and increasing the C=O double-bond character. Furthermore, the geometric constraints of the azetidine ring restrict the nitrogen atom's ability to achieve the planarity required for optimal orbital overlap. As documented in3, the N-Boc carbonyl stretch in strained systems is shifted higher than typical amides, consistently absorbing in the 1694–1705 cm⁻¹ range[3]. Similar shifts are observed during the4[5].

The C2-Acetyl Group: Inductive and Steric Modulation

The acetyl group (-C(=O)CH₃) at the C2 position features a ketone carbonyl. While standard aliphatic ketones absorb near 1715 cm⁻¹, the proximity of the highly electronegative N-Boc group and the strained heterocycle exerts a mild inductive effect (-I). This inductive withdrawal removes electron density from the ketone carbonyl carbon, slightly strengthening the C=O bond and pushing its stretching frequency to the 1715–1725 cm⁻¹ region.

Quantitative Spectral Assignments

The following table summarizes the predicted quantitative IR data for tert-butyl 2-acetylazetidine-1-carboxylate, mapping each absorption band to its structural rationale.

Functional Group / BondWavenumber (cm⁻¹)Intensity & ShapeMechanistic Rationale
Ketone C=O (Acetyl) ~1715 – 1725Strong, SharpStandard ketone stretch, slightly shifted higher due to the inductive (-I) effect of the adjacent N-Boc azetidine ring.
Carbamate C=O (N-Boc) ~1695 – 1705Strong, SharpResonance competition from the tert-butoxy oxygen and restricted N-lone pair delocalization due to ring strain increases double-bond character.
C-H Stretch (Azetidine) ~2950 – 3000Weak to MediumHigh Baeyer strain forces increased s-character in exocyclic C-H bonds, shortening and stiffening them.
C-H Stretch (Aliphatic) ~2870 – 2975Medium, MultipletStandard sp³ C-H stretching from the tert-butyl and methyl groups.
C-O Stretch (Carbamate) ~1150 – 1170Strong, BroadAsymmetric stretching of the C-O-C linkage within the ester portion of the Boc group.
C-H Bending (t-butyl) ~1365 & 1390Medium, DoubletCharacteristic symmetric deformation (umbrella mode) of the gem-dimethyl groups in the tert-butyl moiety.

Logical Workflow & Visualization

The diagram below illustrates the causal relationship between the molecular architecture of tert-butyl 2-acetylazetidine-1-carboxylate and its resulting IR spectral shifts.

StructuralShifts cluster_0 Structural Domains cluster_1 Electronic Effects cluster_2 IR Spectral Shifts Molecule Tert-butyl 2-acetylazetidine -1-carboxylate Azetidine Azetidine Ring (Baeyer Strain) Molecule->Azetidine Boc N-Boc Group (Carbamate) Molecule->Boc Acetyl C2-Acetyl Group (Ketone) Molecule->Acetyl SChar Increased s-character (C-H bonds) Azetidine->SChar Resonance Restricted N-lone pair delocalization Boc->Resonance Inductive Inductive withdrawal by N-atom Acetyl->Inductive CHShift v(C-H) > 2950 cm⁻¹ SChar->CHShift BocShift v(C=O) ~1695-1705 cm⁻¹ Resonance->BocShift AcShift v(C=O) ~1715-1725 cm⁻¹ Inductive->AcShift

Logical mapping of molecular structural domains to their corresponding IR spectral shifts.

Experimental Protocol: Self-Validating ATR-FTIR Acquisition

To ensure high-fidelity spectral data, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy must be executed using a self-validating protocol. This prevents carryover contamination and ensures optimal signal-to-noise ratios.

ATRWorkflow Start System Initialization & N2 Purge Bkg Acquire Background Spectrum (Air) Start->Bkg Prep Sample Application (Ensure intimate contact) Bkg->Prep Scan Signal Acquisition (32 scans, 4 cm⁻¹ res) Prep->Scan Process Data Processing (ATR Correction) Scan->Process Clean Crystal Cleaning & Validation Scan Process->Clean Clean->Bkg Next Sample

Step-by-step self-validating ATR-FTIR experimental workflow.

Step-by-Step Methodology:
  • System Initialization & Purge : Power on the FTIR spectrometer and allow the IR source to thermally stabilize (typically 30 minutes). Purge the optical bench with dry nitrogen (N₂) to minimize atmospheric H₂O and CO₂ interference, which can obscure the 1700 cm⁻¹ carbonyl region.

  • Crystal Cleaning & Baseline Validation : Clean the Diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol using a lint-free wipe.

    • Causality/Validation: Before proceeding, acquire a "Validation Scan" of the clean crystal. The resulting spectrum must be entirely flat. Any residual peaks indicate contamination that will convolute the sample spectrum.

  • Background Acquisition : Collect a background spectrum (ambient air) using 32 to 64 scans at a resolution of 4 cm⁻¹. This background is mathematically subtracted from the sample spectrum to isolate the analyte's signal.

  • Sample Application : Apply 1–2 drops of the neat liquid (or a few milligrams of solid) directly onto the center of the ATR crystal. If the sample is solid, engage the pressure anvil to ensure intimate contact with the crystal.

    • Causality: The evanescent wave penetrates only 0.5 to 2 microns into the sample. Poor contact leads to artificially low peak intensities and distorted band shapes.

  • Signal Acquisition : Scan the sample using parameters identical to the background (32–64 scans, 4 cm⁻¹ resolution, scanning range 4000–400 cm⁻¹).

  • Data Processing : Apply an ATR correction algorithm via the instrument software.

    • Causality: Because the penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR correction normalizes the peak intensities to match standard transmission spectra, allowing for accurate library matching.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution Source: White Rose Research Online URL:[Link]

  • Synthesis and Physical Characterization of 4-(anthracen-10-yl)-1-(4-mthoxyphenyl)-3-phenoxyazetidin-2-one as a New Cis 2-azetidinone Source: MDPI URL:[Link]

  • University of Huddersfield Repository (Azetidine Ring Strain Analysis) Source: University of Huddersfield URL:[Link]

Sources

Foundational

Mass spectrometry of Tert-butyl 2-acetylazetidine-1-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl 2-acetylazetidine-1-carboxylate Abstract This technical guide provides a comprehensive examination of the mass spectrometric behavior of tert-butyl 2-ace...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl 2-acetylazetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of tert-butyl 2-acetylazetidine-1-carboxylate, a key building block in medicinal chemistry and drug development. Designed for researchers, scientists, and analytical professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the ionization and fragmentation processes inherent to this molecule. We will explore the causality behind experimental design, from ionization source selection to collision-induced dissociation (CID) strategies, ensuring that the described protocols are not merely steps to follow but are part of a self-validating analytical system. By grounding our discussion in authoritative references and established chemical principles, this guide aims to equip the reader with the expertise to confidently identify, characterize, and quantify this compound and its analogs.

Introduction: The Analytical Imperative

Tert-butyl 2-acetylazetidine-1-carboxylate is a structurally significant molecule featuring a strained four-membered azetidine ring, an acetyl moiety, and an N-tert-butyloxycarbonyl (Boc) protecting group. The azetidine scaffold is of high interest in pharmaceutical development due to its ability to impart unique conformational constraints on bioactive molecules.[1] The Boc group is one of the most common amine-protecting groups in organic synthesis, prized for its stability in basic conditions and its facile, acid-labile removal.[2][3]

Accurate structural confirmation and purity assessment of such intermediates are critical for the success of multi-step syntheses. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide focuses on elucidating the mass spectrometric signature of this compound, with a primary emphasis on Electrospray Ionization (ESI), the most applicable soft ionization technique for a molecule of this polarity and thermal lability.[4]

The Ionization Process: A Deliberate Choice

The journey from a neutral molecule in solution to a charged ion in the gas phase is the critical first step in any MS experiment. The choice of ionization technique is dictated by the physicochemical properties of the analyte. For tert-butyl 2-acetylazetidine-1-carboxylate, ESI is the method of choice.

Causality: Why Electrospray Ionization in Positive Mode?

  • Polarity and Basicity: The molecule possesses several polar functional groups (two carbonyls and a nitrogen atom) that make it well-suited for ESI. The nitrogen atom within the azetidine ring is a Lewis base, capable of accepting a proton.

  • Formation of the Protonated Molecule [M+H]⁺: By conducting the analysis with a mobile phase containing a small amount of acid (e.g., 0.1% formic acid), we facilitate the in-solution protonation of the azetidine nitrogen. This pre-formed ion is then efficiently desolvated and transferred into the gas phase by the ESI source, yielding an abundant and stable protonated molecule, [M+H]⁺. This ion serves as the precursor for all subsequent fragmentation analysis (MS/MS).

  • Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal internal energy to the molecule during ionization.[4] This is crucial for preserving the intact molecular ion, providing unambiguous molecular weight information, which is the foundational piece of data in structural elucidation. The monoisotopic mass of tert-butyl 2-acetylazetidine-1-carboxylate (C₁₀H₁₇NO₃) is 199.1208 Da, and we therefore expect the primary ion in the full scan MS spectrum to be the [M+H]⁺ adduct at m/z 200.1281.[5]

Decoding the Fragmentation: The Structural Fingerprint

Tandem mass spectrometry (MS/MS) is the definitive tool for structural confirmation. In this process, the [M+H]⁺ precursor ion is isolated, subjected to activation by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting product ions are mass analyzed. The fragmentation pattern is a highly specific "fingerprint" of the molecule's structure.

The fragmentation of tert-butyl 2-acetylazetidine-1-carboxylate is dominated by the predictable and well-documented behavior of the N-Boc protecting group.[6] The high stability of the resulting tert-butyl cation is a powerful thermodynamic driving force for these fragmentation pathways.

Predicted Major Fragmentation Pathways:

  • Loss of Isobutylene: The most characteristic fragmentation of a protonated Boc-protected amine is the loss of a neutral isobutylene molecule (C₄H₈, 56.06 Da). This occurs via a rearrangement mechanism, resulting in a carbamic acid intermediate which is often unstable. The resulting product ion at [M+H - 56]⁺ (m/z 144.06) is typically a major peak in the MS/MS spectrum.[6]

  • Consecutive Loss of Carbon Dioxide: Following the initial loss of isobutylene, the resulting carbamic acid intermediate readily loses carbon dioxide (CO₂, 44.00 Da) to yield the deprotected, protonated 2-acetylazetidine. This corresponds to a total loss of the Boc group (100.06 Da) from the precursor ion, giving a product ion at [M+H - 100]⁺ (m/z 100.07).

  • Formation of the Tert-butyl Cation: A competing pathway is the direct cleavage of the C-O bond of the carbamate, leading to the formation of the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57.07 . This ion is a hallmark of compounds containing a tert-butyl group and is almost always observed.

  • Alpha-Cleavage of the Acetyl Group: Cleavage of the bond between the acetyl carbonyl and the azetidine ring can result in the formation of the acetylium ion (CH₃CO⁺) at m/z 43.02 .

The following diagram illustrates the primary, high-probability fragmentation pathways originating from the protonated precursor ion.

G cluster_main Fragmentation Pathway M [M+H]⁺ m/z 200.13 C₁₀H₁₈NO₃⁺ F1 [M+H - C₄H₈]⁺ m/z 144.07 C₅H₈NO₃⁺ M->F1 - C₄H₈ (Isobutylene) F3 [C₄H₉]⁺ m/z 57.07 M->F3 Direct Cleavage F4 [CH₃CO]⁺ m/z 43.02 M->F4 α-Cleavage F2 [M+H - C₅H₈O₂]⁺ m/z 100.07 C₅H₁₀NO⁺ F1->F2 - CO₂

Caption: Predicted ESI-MS/MS fragmentation of tert-butyl 2-acetylazetidine-1-carboxylate.

Summary of Predicted Ions:

The expected quantitative data from an MS/MS experiment is summarized below.

m/z (Predicted)Ion FormulaProposed Structure/OriginNeutral Loss from [M+H]⁺
200.13[C₁₀H₁₇NO₃+H]⁺Precursor Ion (Protonated Molecule)-
144.07[C₅H₇NO₃+H]⁺Loss of isobutylene from Boc groupC₄H₈ (56.06 Da)
100.07[C₅H₉NO+H]⁺Loss of entire Boc groupC₅H₈O₂ (100.05 Da)
57.07[C₄H₉]⁺tert-butyl cationC₆H₉NO₃ (143.06 Da)
43.02[C₂H₃O]⁺Acetylium ionC₈H₁₅NO₂ (157.11 Da)

Experimental Protocol: A Self-Validating Workflow

This section provides a robust, step-by-step methodology for the LC-MS/MS analysis. The parameters are chosen to ensure high-quality, reproducible data.

4.1. Sample and Standard Preparation

  • Stock Solution: Accurately weigh ~1 mg of tert-butyl 2-acetylazetidine-1-carboxylate and dissolve in 1 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a solvent mixture of 50:50 (v/v) ACN:Water containing 0.1% formic acid. Causality: The ACN/Water mixture is compatible with reversed-phase chromatography, and the formic acid ensures efficient protonation of the analyte for positive mode ESI.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.

4.2. Instrumentation and Conditions

  • LC System: Ultra-High Performance Liquid Chromatography (UPLC) system.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

4.3. Mass Spectrometer Parameters

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: MS/MS or MSE (a data-independent acquisition mode).

  • Mass Range: m/z 50-500.

  • Collision Energy (for MS/MS): Ramp from 10-40 eV. Causality: Ramping the collision energy ensures that both low-energy (e.g., loss of isobutylene) and high-energy (e.g., formation of acetylium ion) fragmentations are observed in a single experiment.

The following diagram outlines the complete analytical workflow.

G cluster_workflow Analytical Workflow A Sample Preparation (1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) B UPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI, Positive Mode) B->C D Full Scan MS (Detect [M+H]⁺ at m/z 200.13) C->D E Precursor Ion Isolation (Isolate m/z 200.13) D->E F Collision-Induced Dissociation (CID with Argon) E->F G MS/MS Analysis (Detect Product Ions) F->G H Data Interpretation (Confirm Structure) G->H

Caption: LC-MS/MS workflow for the analysis of tert-butyl 2-acetylazetidine-1-carboxylate.

Conclusion and Outlook

The mass spectrometric analysis of tert-butyl 2-acetylazetidine-1-carboxylate is a clear example of how fundamental principles of ionization and fragmentation can be applied to achieve unambiguous structural elucidation. The behavior of the molecule is largely dictated by the N-Boc protecting group, which provides a predictable and reliable fragmentation signature characterized by the loss of isobutylene and the formation of the tert-butyl cation. By employing a systematic LC-MS/MS approach with ESI in positive ion mode, researchers can rapidly confirm the identity and purity of this important synthetic intermediate. The protocols and mechanistic insights provided in this guide serve as a robust framework for the analysis of this and other structurally related N-Boc protected compounds, empowering scientists in drug discovery and development to make data-driven decisions with confidence.

References

  • Guitry, F., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. PubMed. Available at: [Link]

  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 2-acetylazetidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org. Available at: [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total-Synthesis.com. Available at: [Link]

Sources

Exploratory

Literature review on the synthesis of azetidine derivatives

The Azetidine Renaissance: Advanced Synthetic Methodologies and Mechanistic Insights for Drug Discovery Executive Summary Azetidines—saturated four-membered nitrogenous heterocycles—have evolved from chemical curiosities...

Author: BenchChem Technical Support Team. Date: March 2026

The Azetidine Renaissance: Advanced Synthetic Methodologies and Mechanistic Insights for Drug Discovery

Executive Summary

Azetidines—saturated four-membered nitrogenous heterocycles—have evolved from chemical curiosities into privileged scaffolds in modern drug discovery. Characterized by a significant ring strain of approximately 25.4 kcal/mol, they offer a unique combination of sp³-rich three-dimensionality, conformational rigidity, and metabolic stability. By acting as bioisosteres for morpholines, pyrrolidines, and piperidines, azetidines can lower lipophilicity, alter basicity (pKa), and improve pharmacokinetic profiles.

Historically, the synthesis of azetidines has been bottlenecked by the thermodynamic penalty of forming a highly strained four-membered ring. This technical guide dissects the paradigm shift from classical intramolecular cyclizations to state-of-the-art photochemical and strain-release methodologies, providing mechanistic rationales and self-validating protocols for application scientists and drug development professionals.

The Strategic Value of Azetidines in Medicinal Chemistry

The integration of azetidines into drug candidates is driven by precise physicochemical causality. Replacing a standard six-membered heterocycle (like piperidine) with an azetidine reduces the molecular weight and lipophilicity (LogP) while increasing the fraction of sp³ carbons (Fsp³). This structural modification often minimizes off-target toxicity and prevents the physiological oxidation issues commonly associated with larger heterocycles [1]. The clinical validation of this scaffold is evidenced by FDA-approved therapeutics such as the JAK inhibitor baricitinib, the MEK inhibitor cobimetinib, and the calcium channel blocker azelnidipine [2].

Evolution of Synthetic Paradigms

To understand the current state-of-the-art, one must compare the thermodynamic and kinetic profiles of historical versus modern methodologies.

Table 1: Comparison of Azetidine Synthesis Strategies

MethodologyDriving Force / CausalityKey AdvantagesLimitations
Classical Intramolecular Cyclization Nucleophilic substitution (e.g., Gabriel-Weiner synthesis from γ-haloamines).Uses simple, readily available acyclic precursors.Low yields due to competing elimination and high entropic cost of ring closure.
Visible-Light Aza-Paternò-Büchi Triplet energy transfer (EnT) via photocatalysis overcomes symmetry-forbidden thermal barriers.Direct [2+2] cycloaddition; excellent functional group tolerance; high stereocontrol.Requires specific frontier orbital matching between oxime and alkene.
Radical Strain-Release (RSR) Homolytic C–N bond cleavage driven by the relief of immense bicyclic strain.Enables late-stage functionalization; rapid access to densely functionalized cores.Requires synthesis of azabicyclo[1.1.0]butane (ABB) precursors.

State-of-the-Art Synthetic Methodologies

Visible-Light-Mediated Aza-Paternò-Büchi [2+2] Photocycloaddition

Causality & Mechanistic Logic: Thermal [2+2] cycloadditions between imines and alkenes are generally symmetry-forbidden under Woodward-Hoffmann rules. While UV-light-mediated [2+2] reactions exist, they often lead to substrate degradation. A recent breakthrough utilizes visible light and an Ir(III) photocatalyst (or organic sensitizers) to access the triplet excited state of oximes via triplet energy transfer (EnT) [3]. This circumvents the symmetry barrier, allowing the excited oxime to react with an acyclic alkene to form a 1,4-diradical intermediate, which subsequently undergoes intersystem crossing (ISC) and ring closure. Furthermore, computational modeling (density functional theory) of frontier orbital energies now allows researchers to prescreen and predict the reactivity of specific alkene-oxime pairs, eliminating trial-and-error [4].

AzaPaternoBuchi PC Photocatalyst (Ground State) PC_Excited Excited PC* (Triplet State) PC->PC_Excited Visible Light (Excitation) PC_Excited->PC Relaxation Oxime_Triplet Oxime* (Triplet Diradical) PC_Excited->Oxime_Triplet Energy Transfer (EnT) Oxime Oxime/Imine (Ground State) Oxime->Oxime_Triplet Intermediate 1,4-Diradical Intermediate Oxime_Triplet->Intermediate + Alkene Alkene Alkene Alkene->Intermediate Azetidine Azetidine Product Intermediate->Azetidine Intersystem Crossing & Ring Closure

Fig 1. Mechanistic pathway of visible-light-mediated Aza-Paternò-Büchi [2+2] cycloaddition.

Protocol 1: General Procedure for Visible-Light Aza-Paternò-Büchi Reaction

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the oxime derivative (1.0 equiv), the target alkene (1.5–2.0 equiv), and the photocatalyst (e.g.,

    
    , 1–2 mol%).
    
  • Solvation : Dissolve the mixture in anhydrous, degassed acetonitrile to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined septum cap.

  • Irradiation : Irradiate the reaction mixture using blue LED lamps (

    
     = 450 nm) at room temperature. Maintain vigorous stirring to ensure uniform photon flux.
    
  • Monitoring : Monitor the reaction via LC-MS. Based on computational frontier orbital matching, optimal substrates reach full conversion within 12–24 hours [4].

  • Isolation : Concentrate the mixture under reduced pressure and purify via flash column chromatography to isolate the functionalized azetidine.

Radical Strain-Release (RSR) Homologation

Causality & Mechanistic Logic: Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic systems. When a carbon-centered radical (generated via photoredox catalysis from a precursor like a sulfonyl imine) adds to the bridgehead carbon of the ABB, the immense bicyclic strain drives the spontaneous homolytic cleavage of the central C–N bond[5]. This "strain-release" event produces a ring-opened azetidinyl radical, which undergoes hydrogen atom transfer (HAT) to yield a densely functionalized azetidine. The irreversibility of the C–N bond cleavage acts as a thermodynamic sink, driving the reaction to completion.

RSR_Cycle Initiator Radical Precursor (e.g., Sulfonyl Imine) Radical Centered Radical (R•) Initiator->Radical Photoredox/Light Adduct Bicyclic Radical Adduct Radical->Adduct Addition to ABB ABB Azabicyclo[1.1.0]butane (ABB) ABB->Adduct RingOpen Ring-Opened Azetidinyl Radical Adduct->RingOpen Strain-Release (C-N Cleavage) Product Functionalized Azetidine RingOpen->Product Hydrogen Atom Transfer (HAT)

Fig 2. Radical strain-release mechanism for azetidine synthesis via azabicyclo[1.1.0]butanes.

Protocol 2: Photoredox-Catalyzed RSR Synthesis

  • Initiation : Combine the radical precursor (e.g., sulfonyl imine, 1.0 equiv), ABB (1.5 equiv), and an organic photosensitizer (e.g., 4CzIPN, 2 mol%) in a Schlenk tube.

  • Additives : Add a HAT donor (e.g., Hantzsch ester, 1.2 equiv) and a mild base if required by the substrate.

  • Degassing : Dissolve in anhydrous dichloromethane (DCM) and degas via three rigorous freeze-pump-thaw cycles.

  • Reaction : Irradiate with blue LEDs at ambient temperature for 16 hours.

  • Purification : Quench with deionized water, extract with ethyl acetate, dry over

    
    , and purify via silica gel chromatography.
    
Ring Expansion and Regioselective Aminolysis

Beyond photochemistry, Lewis-acid catalyzed intramolecular cyclizations have seen modern upgrades. For instance,


-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines offers a highly controlled pathway to construct the 4-membered ring with excellent stereocontrol, tolerating acid-sensitive and Lewis basic functional groups[6].

Quantitative Data Summary

Table 2: Substrate Scope and Yields of Recent Azetidine Syntheses

Synthetic MethodCatalyst / ReagentsSubstrate ScopeAverage YieldReaction Time
Aza-Paternò-Büchi [3]

(1-2 mol%), Blue LED
Acyclic oximes + Di-/Tri-alkyl alkenes65% – 88%12 – 24 h
Radical Strain-Release [5]4CzIPN (2 mol%), Hantzsch ester, Blue LEDSulfonyl imines + Azabicyclo[1.1.0]butanes70% – 92%16 h
Regioselective Aminolysis [6]

(10 mol%)
cis-3,4-epoxy amines75% – 95%8 – 12 h
Ring Expansion [1]

(0.1 mol%)
3-methyleneazetidines + diazo compounds60% – 85%4 – 8 h

Conclusion

The synthesis of azetidine derivatives has transcended its historical thermodynamic limitations. By integrating computational prescreening with photoredox catalysis and strain-release mechanisms, chemists can now construct these highly valuable sp³-rich scaffolds with unprecedented efficiency and stereocontrol. As the pharmaceutical industry continues to prioritize metabolic stability and three-dimensional molecular architectures, these advanced synthetic methodologies will remain indispensable tools for drug developers.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. 1

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.2

  • Wearing, E. R., Yeh, Y.-C., Terrones, G. G., Parikh, S. G., Kevlishvili, I., Kulik, H. J., & Schindler, C. S. (2024). Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. Science. 3

  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT News. 4

  • Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.5

  • Advances in the synthesis of azetidines: 2020-2025. (2026). ResearchGate. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Tert-butyl 2-acetylazetidine-1-carboxylate via Weinreb Amide Intermediate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Tert-butyl 2-acetylazetidine-1-carboxylate (CAS: 1783414-46-9) Executive Summary & Mechanistic Rationale Azetidines have emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Tert-butyl 2-acetylazetidine-1-carboxylate (CAS: 1783414-46-9)

Executive Summary & Mechanistic Rationale

Azetidines have emerged as highly valuable structural motifs in modern drug discovery. As saturated, four-membered nitrogen heterocycles, they serve as metabolically stable, Fsp3-rich bioisosteres for piperidines and pyrrolidines, offering enhanced three-dimensionality to pharmaceutical scaffolds[1]. However, the scalable synthesis of C2-substituted azetidines is notoriously challenging due to the inherent ring strain (approx. 26 kcal/mol) and the risk of ring-opening under harsh conditions.

When synthesizing tert-butyl 2-acetylazetidine-1-carboxylate, the direct addition of a Grignard reagent (methylmagnesium bromide) to 1-Boc-azetidine-2-carboxylic acid esters frequently results in over-addition, yielding unwanted tertiary alcohols. To circumvent this, this protocol employs a Weinreb amide intermediate [2]. The unique bidentate coordination of the Weinreb amide with the magnesium ion forms a stable five-membered chelate. This self-validating mechanistic trap halts the reaction at the tetrahedral intermediate stage, exclusively yielding the desired methyl ketone upon an acidic aqueous quench[3],[4].

Retrosynthetic Analysis & Pathway Diagrams

Workflow A 1-Boc-azetidine-2-carboxylic acid (Starting Material) B CDI, NHMe(OMe)·HCl DIPEA, DCM, 0°C to RT (Amidation) A->B C Weinreb Amide Intermediate B->C D MeMgBr (3.0 M) THF, -78°C to 0°C (Grignard Addition) C->D E Tert-butyl 2-acetylazetidine- 1-carboxylate D->E

Scalable two-step synthesis workflow for Tert-butyl 2-acetylazetidine-1-carboxylate.

Mechanism W Weinreb Amide G MeMgBr Addition (-78°C) W->G C Stable 5-Membered Magnesium Chelate G->C Prevents over-alkylation Q Aqueous Acidic Quench (NH4Cl) C->Q K Methyl Ketone (Target) Q->K Chelate collapse

Mechanistic pathway of Grignard addition via a stable magnesium chelate intermediate.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsFunction / Rationale
1-Boc-azetidine-2-carboxylic acid 201.221.00Starting material (stable N-protected core).
1,1'-Carbonyldiimidazole (CDI) 162.151.15Coupling agent. Chosen over EDC/DCC to avoid urea byproducts, ensuring easy aqueous workup.
N,O-Dimethylhydroxylamine HCl 97.541.20Amine source for Weinreb amide formation.
N,N-Diisopropylethylamine (DIPEA) 129.241.25Non-nucleophilic base to liberate the hydroxylamine free base.
Methylmagnesium bromide (MeMgBr) 119.241.50Grignard reagent (typically 3.0 M in Et₂O or 1.0 M in THF).
Dichloromethane (DCM) / THF N/ASolventAnhydrous solvents for amidation and Grignard steps, respectively.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Weinreb Amide Intermediate

tert-butyl 2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate

  • Reactor Preparation: Purge a flame-dried, multi-neck round-bottom flask with inert gas (N₂ or Argon).

  • Activation: Dissolve 1-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Cool the reactor to 0 °C using an ice bath.

    • Causality: Cooling is essential to control the exothermic release of CO₂ gas during the formation of the highly reactive acyl imidazole intermediate.

  • Coupling Agent Addition: Add CDI (1.15 eq) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature until gas evolution completely ceases.

  • Amidation: Cool the mixture back to 0 °C. Add N,O-Dimethylhydroxylamine hydrochloride (1.20 eq) in one portion, followed by the dropwise addition of DIPEA (1.25 eq).

    • Causality: Slow addition of DIPEA neutralizes the HCl salt without causing a sudden exotherm, liberating the free hydroxylamine in situ for efficient nucleophilic attack on the acyl imidazole.

  • In-Process Control (IPC): Stir for 4 hours at room temperature. Analyze an aliquot via LC-MS. The reaction is self-validating and complete when the starting material peak (m/z 202.1 [M+H]⁺) is <1% relative to the Weinreb amide peak (m/z 245.1 [M+H]⁺).

  • Workup: Quench with 1M aqueous HCl to remove unreacted imidazole. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide as a pale yellow oil. (Yield: ~90-95%). No further purification is typically required.

Protocol 2: Grignard Addition to Form the Methyl Ketone

tert-butyl 2-acetylazetidine-1-carboxylate

  • Substrate Solubilization: Dissolve the crude Weinreb amide (1.0 eq) from Protocol 1 in anhydrous THF (0.15 M) under a strict N₂ atmosphere[3].

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Strict temperature control (-78 °C) is critical. It stabilizes the magnesium chelate intermediate and prevents the premature collapse of the tetrahedral complex, which would lead to a second Grignard addition and the formation of a tertiary alcohol byproduct[2].

  • Grignard Addition: Add MeMgBr (1.50 eq, 3.0 M in Et₂O) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below -70 °C.

  • Incubation & IPC: Stir the mixture at -78 °C for 2 hours. Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3).

  • Quench: Once complete, carefully quench the reaction while still at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Causality: A weakly acidic quench is strictly required to break the magnesium complex and release the ketone without cleaving the acid-sensitive N-Boc protecting group.

  • Workup & Isolation: Allow the mixture to warm to room temperature. Extract the aqueous phase with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to yield the pure target compound as a colorless oil.

Process Optimization & Scalability Data

The Weinreb amide route is highly scalable. However, mass transfer limitations and heat dissipation during the cryogenic Grignard addition can slightly impact yields at the kilogram scale.

ParameterLab Scale (10 g)Bench Scale (100 g)Pilot Scale (1 kg)
Yield (Step 1: Amidation) 94%92%89%
Yield (Step 2: Grignard) 88%85%81%
Overall Isolated Yield 82.7%78.2%72.1%
Purity (HPLC, 210 nm) >99%>98%>97%
Critical Process Observation Standard dropwise addition is sufficient.Exotherm requires strict syringe pump control.Cryogenic flow reactor recommended for optimal heat transfer.

Analytical Characterization

To verify the structural integrity of the synthesized tert-butyl 2-acetylazetidine-1-carboxylate, compare the isolated product against the following expected analytical benchmarks:

  • Mass Spectrometry (ESI-MS): Calculated for C₁₀H₁₇NO₃ [M+H]⁺: 200.12; Found: 200.1.[M+Na]⁺: 222.1.

  • ¹H NMR (400 MHz, CDCl₃): expected diagnostic peaks include a large singlet at ~1.45 ppm (9H, tert-butyl group of the Boc moiety), a sharp singlet at ~2.15 ppm (3H, methyl group of the newly formed acetyl moiety), and complex multiplets between 2.20 - 4.60 ppm corresponding to the strained azetidine ring protons.

References

  • Title: Radical strain-release photocatalysis for the synthesis of azetidines Source: ChemRxiv URL: [Link]

  • Title: Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates (Supporting Information) Source: Organic Letters (via AWS Document Hosting) URL: [Link]

  • Title: WO2022066734A1 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer Source: Google Patents URL
  • Title: Structural and stereochemical determinants for hGAT3 inhibition: development of novel conformationally constrained and substituted analogs of (S)-isoserine Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Proper Storage, Handling, and Stability Profiling of Tert-butyl 2-acetylazetidine-1-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Chemical Profiling Tert-butyl 2-acetylazetidine-1-carboxylate (CAS: 1783414-46-9) is a highly versatile, functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Chemical Profiling

Tert-butyl 2-acetylazetidine-1-carboxylate (CAS: 1783414-46-9) is a highly versatile, functionalized 4-membered heterocyclic building block widely utilized in modern drug discovery. The molecule features an acid-labile tert-butoxycarbonyl (Boc) protecting group and a reactive 2-acetyl moiety. Due to the inherent ring strain of the azetidine core (~26 kcal/mol), improper storage or handling can lead to rapid degradation, ring-opening, or polymerization. This application note provides a comprehensive, self-validating framework for the storage, handling, and quality control of this sensitive reagent.

Mechanistic Causality of Degradation

To establish effective storage protocols, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule:

  • Acid-Catalyzed Boc Deprotection & Ring Opening: The Boc group is highly sensitive to acidic environments. Exposure to ambient acidic vapors (e.g., from improperly sealed HCl or TFA bottles in the same storage cabinet) will initiate premature deprotection. As documented in advanced synthetic studies, the removal of the Boc group exposes the highly basic and nucleophilic secondary amine of the azetidine. Protonation of this free amine exacerbates ring strain, leading to spontaneous ring-opening and the formation of unidentified polymeric by-products (1).

  • Thermal & Base-Promoted Enolization: The acetyl group at the C2 position contains acidic alpha-protons. Prolonged exposure to heat or trace bases (including moisture-derived hydroxides) can promote enolization, leading to aldol-type condensations and complex mixture formation.

  • Moisture Sensitivity: While not instantly reactive with water, atmospheric moisture can condense on cold containers, facilitating localized hydrolysis over time and accelerating product degradation by ring opening (2).

DegradationPathway A Tert-butyl 2-acetylazetidine-1-carboxylate (Stable at 4°C, Neutral pH) B Exposure to Strong Acids (e.g., TFA, HCl) A->B Acidic Environment F Exposure to Strong Bases (Moisture/Air) A->F Basic Environment C Boc Deprotection (Loss of Isobutylene & CO2) B->C D Free 2-Acetylazetidine (Highly Reactive Intermediate) C->D E Ring-Opening / Polymerization (Driven by Ring Strain) D->E Spontaneous / Heat G Aldol Condensation / Enolization (Degradation Products) F->G

Mechanistic pathways of Tert-butyl 2-acetylazetidine-1-carboxylate degradation.

Storage Condition Matrix

To mitigate the degradation pathways outlined above, strict adherence to temperature and atmospheric controls is required. Standard vendor guidelines recommend refrigerated storage to maintain the structural integrity of the compound (3).

Table 1: Quantitative Storage Parameters

Storage DurationRecommended TemperatureAtmosphereContainer SpecificationsExpected Stability
Short-Term (< 1 Month) 2°C to 8°CArgon or NitrogenAmber glass, PTFE-lined cap> 95% purity
Long-Term (> 1 Month) -20°CArgon or NitrogenSealed ampoule or Parafilm wrap> 95% purity
In-Use (Benchtop) Ambient (20-25°C)Dry inert gas flushDesiccator during active useRapid degradation if left open

Standard Operating Procedure: Handling & Aliquoting

A protocol is only robust if it is self-validating. The following workflow ensures that the reagent is handled without introducing moisture, and includes a built-in validation step to confirm reagent integrity before committing to expensive downstream syntheses.

Protocol: Preparation of a 0.1 M Anhydrous Solution

Objective: To prepare a reaction-ready solution while preventing moisture ingress and thermal degradation.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from 4°C or -20°C storage. Place it unopened in a benchtop desiccator for 30–60 minutes until it reaches ambient temperature.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the reagent. This moisture acts as a catalyst for long-term hydrolysis and ruins anhydrous reaction conditions.

  • Inert Transfer: Transfer the equilibrated vial into a glovebox or connect it to a Schlenk line. Flush the local environment/headspace with Argon for 3 minutes.

  • Weighing: Using a static-free, oven-dried spatula, weigh the required mass (e.g., 199.25 mg for 1.0 mmol) into a pre-dried reaction vessel.

  • Dissolution: Add 10.0 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) via a sterile syringe to achieve a 0.1 M solution. Stir gently until fully dissolved.

  • Validation Check (Self-Validating System): Before proceeding with the main reaction, withdraw a 10 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹H NMR spectrum. Confirm the presence of the sharp 9H Boc singlet at ~1.4 ppm and the absence of broad polymeric baseline peaks. If the Boc peak is missing or diminished, the batch has degraded and must be discarded.

  • Re-sealing & Storage: Purge the original reagent vial with Argon, seal tightly with the PTFE-lined cap, wrap the cap junction with Parafilm, and immediately return to 2–8°C storage.

HandlingWorkflow Step1 1. Retrieval from Storage (-20°C or 4°C) Step2 2. Thermal Equilibration (Warm to RT in Desiccator) Step1->Step2 Prevent Condensation Step3 3. Inert Atmosphere Transfer (Glovebox / Schlenk Line) Step2->Step3 Move to Inert Zone Step4 4. Weighing & Aliquoting (Use Sterile, Dry Tools) Step3->Step4 Step5 5. Re-sealing Container (Flush with Argon/N2) Step4->Step5 Step6 6. Return to Cold Storage (Protect from Light & Moisture) Step5->Step6 Immediate Transfer

Standard operating procedure for handling moisture-sensitive azetidine derivatives.

Quality Control & Validation Metrics

Routine quality control is essential for compounds prone to ring-strain-induced fragmentation. The table below outlines the analytical parameters used to validate the integrity of Tert-butyl 2-acetylazetidine-1-carboxylate.

Table 2: Quality Control Parameters

Analytical TechniqueTarget Observation for Pure CompoundIndicators of Degradation
¹H NMR (CDCl₃) Sharp singlet at ~1.4 ppm (9H, Boc), distinct azetidine ring protons (multiplets at ~2.2-4.0 ppm).Loss of Boc signal; appearance of vinylic protons or broad polymeric baseline peaks.
LC-MS (ESI+) [M+H]⁺ at m/z 200.1, [M+Na]⁺ at m/z 222.1.m/z 100.1 (loss of Boc group); higher m/z polymeric adducts.
TLC (Hexane:EtOAc) Single distinct spot (visualized by KMnO₄ or Ninhydrin after gentle heating).Multiple spots; baseline streaking (indicates polar ring-opened amines).

References

  • ChemRxiv. "Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)...". ChemRxiv. URL: [Link]

  • Nottingham ePrints. "Photochemical Approaches to Azetidines". University of Nottingham. URL: [Link]

Sources

Method

Application Note: Optimizing Stereoselective Reduction and Reductive Amination Workflows for tert-Butyl 2-acetylazetidine-1-carboxylate

Introduction & Scientific Rationale In contemporary drug discovery, the azetidine ring has emerged as a highly valued, conformationally restricted scaffold. It frequently serves as a metabolically stable, low-lipophilici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In contemporary drug discovery, the azetidine ring has emerged as a highly valued, conformationally restricted scaffold. It frequently serves as a metabolically stable, low-lipophilicity bioisostere for pyrrolidines and morpholines. Within this chemical space, tert-butyl 2-acetylazetidine-1-carboxylate (CAS: 1783414-46-9)[1] is a critical chiral building block used to synthesize complex, functionalized amines and secondary alcohols.

A primary synthetic challenge when utilizing N-Boc-2-acylazetidines is controlling the newly formed stereocenter during the functionalization of the exocyclic acetyl group[2]. Because the azetidine ring is highly strained and sterically demanding, standard functionalization conditions often yield poor diastereomeric ratios (dr) if the transition state is not carefully controlled. This application note provides field-proven, self-validating protocols for the diastereoselective reduction and reductive amination of tert-butyl 2-acetylazetidine-1-carboxylate, detailing the mechanistic causality required to achieve predictable stereocontrol.

Mechanistic Insights: Causality in Stereocontrol

The reduction of the acetyl group on N-Boc-2-acetylazetidine typically yields a mixture of diastereomers (often denoted as syn and anti). The stereochemical outcome is strictly dictated by the choice of reducing agent, which shifts the transition state between chelation control and Felkin-Anh control [3].

  • Chelation Control (e.g., LiBH₄, Zn(BH₄)₂): The presence of a coordinating metal cation (Li⁺ or Zn²⁺) allows for the simultaneous chelation of the ketone carbonyl oxygen and the carbamate (N-Boc) carbonyl oxygen. This rigidifies the molecule into a cyclic, bicyclic-like transition state. Hydride delivery subsequently occurs from the less sterically hindered face, strongly favoring the syn-alcohol[4].

  • Felkin-Anh Control (e.g., L-Selectride): When utilizing bulky, non-chelating reducing agents, the reaction proceeds via an open transition state. The bulky N-Boc group adopts an orthogonal conformation to minimize steric clash. Hydride attack occurs anti to the bulkiest group, reversing the selectivity to favor the anti-alcohol[3].

Mechanism State1 Ketone Substrate N-Boc-2-acetylazetidine PathA Chelating Metal (Li+, Zn2+) Rigid Bicyclic Transition State State1->PathA Coordinating Conditions PathB Bulky Hydride (L-Selectride) Open Felkin-Anh Transition State State1->PathB Non-Coordinating Conditions ProdA Nucleophilic Attack from less hindered face Major: syn-Diastereomer PathA->ProdA ProdB Nucleophilic Attack anti to bulky N-Boc Major: anti-Diastereomer PathB->ProdB

Mechanistic divergence in the stereoselective reduction of 2-acylazetidines.

Experimental Protocols

Self-Validation Note: All reactions must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents to prevent competitive hydrolysis or disruption of the chelation state.

Protocol A: Diastereoselective Reduction to tert-Butyl 2-(1-hydroxyethyl)azetidine-1-carboxylate

Sub-protocol A1: Chelation-Controlled Reduction (Targeting syn-Diastereomer) This protocol utilizes Lithium Borohydride (LiBH₄) to leverage lithium's coordinating ability, ensuring a rigid transition state[4].

  • Preparation: Dissolve tert-butyl 2-acetylazetidine-1-carboxylate (1.0 equiv, e.g., 0.58 g, 2.91 mmol) in anhydrous THF to achieve a 0.5 M concentration[4].

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add LiBH₄ (2.0 M solution in THF, 1.5 equiv, 2.18 mL) dropwise over 10 minutes to maintain the internal temperature and prevent thermal runaway[4].

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 1–2 hours. Monitor completion via TLC (stain with KMnO₄) or LC-MS[4].

  • Quenching & Extraction: Cool the mixture back to 0 °C and quench carefully with saturated aqueous NH₄Cl solution (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4]. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the major syn-diastereomer.

Sub-protocol A2: Steric-Controlled Reduction (Targeting anti-Diastereomer)

  • Preparation: Dissolve the starting material (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Strict temperature control is required to maximize the Felkin-Anh selectivity.

  • Addition: Add L-Selectride (1.0 M in THF, 2.0 equiv) dropwise down the side of the flask.

  • Reaction: Stir at -78 °C for 3 hours.

  • Quenching: Quench at -78 °C by the sequential, careful addition of 10% aqueous H₂O₂ and 1M NaOH to oxidize the organoborane byproducts. Warm to room temperature and extract with EtOAc.

Protocol B: Reductive Amination of the Acetyl Group

To synthesize functionalized amines, the acetyl group can be converted via a titanium-mediated reductive amination, which overcomes the steric hindrance of the adjacent N-Boc group.

  • Imine Formation: Mix tert-butyl 2-acetylazetidine-1-carboxylate (1.0 equiv) and the desired primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add Ti(OiPr)₄ (2.0 equiv) and stir at room temperature for 12 hours.

  • Reduction: Cool the mixture to 0 °C and add NaBH(OAc)₃ (2.5 equiv) in portions. Stir for an additional 6 hours at room temperature.

  • Workup: Quench with 1M NaOH to precipitate the titanium salts as a white solid. Filter the suspension through a pad of Celite, wash thoroughly with DCM, and separate the organic layer. Dry and concentrate for subsequent purification.

Workflow SM tert-Butyl 2-acetylazetidine-1-carboxylate Alc_Syn syn-Alcohol (Chelation Control) SM->Alc_Syn LiBH4, THF, 0 °C to RT Alc_Anti anti-Alcohol (Felkin-Anh Control) SM->Alc_Anti L-Selectride, THF, -78 °C Amine Functionalized Amine (Reductive Amination) SM->Amine 1. R-NH2, Ti(OiPr)4 2. NaBH(OAc)3

Reaction workflows for the functionalization of tert-butyl 2-acetylazetidine-1-carboxylate.

Quantitative Data Summary

The following table summarizes the expected diastereomeric ratios (dr) based on the chosen reduction conditions. These metrics serve as a benchmark for validating the success of the experimental protocols.

Reducing AgentSolventTemperaturePrimary Control MechanismTypical dr (syn:anti)
LiBH₄ THF0 °C to 25 °CChelation (Rigid TS)> 85:15
Zn(BH₄)₂ Et₂O-20 °CChelation (Rigid TS)> 90:10
L-Selectride THF-78 °CFelkin-Anh (Steric TS)< 10:90
NaBH₄ MeOH0 °CMixed / Solvent-dependent~ 50:50

References

  • [1] EN300-6762895 - EnamineStore: tert-butyl 2-acetylazetidine-1-carboxylate. EnamineStore.

  • [2] Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. PMC - National Center for Biotechnology Information.

  • [3] Thieme E-Journals - Synlett / Volltext. Thieme Connect.

  • [4] WO2024155601A1 - Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Challenges in the Purification of Tert-butyl 2-acetylazetidine-1-carboxylate

Welcome to the technical support center for the purification of Tert-butyl 2-acetylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Tert-butyl 2-acetylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important chiral building block. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful purification of your target compound with high purity and integrity.

Introduction to the Challenges

Tert-butyl 2-acetylazetidine-1-carboxylate is a valuable intermediate in medicinal chemistry, but its purification can be fraught with difficulties. The molecule's inherent properties, including its polarity, the lability of the tert-butoxycarbonyl (Boc) protecting group, and the presence of a chiral center alpha to a carbonyl group, present a unique set of challenges. This guide will address these issues systematically, providing both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking badly during silica gel column chromatography?

Streaking is a common issue when purifying polar amines and their derivatives on silica gel.[1] The primary reasons for this include:

  • Strong interaction with silica: The basic nitrogen atom in the azetidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution and tailing of the peak.

  • Inappropriate solvent system: A solvent system with insufficient polarity or the wrong composition may not effectively elute the compound.

Solution:

  • Addition of a basic modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier like triethylamine (Et3N) or ammonia to your eluent. A common starting point is 0.1-1% Et3N in your solvent system.[1]

  • Solvent system optimization: For this moderately polar compound, a gradient of ethyl acetate in hexanes or dichloromethane is often a good starting point.[1][2][3]

Q2: I'm observing a significant loss of my Boc-protecting group during purification. What's causing this?

The Boc group is notoriously sensitive to acidic conditions.[4][5][6] Inadvertent exposure to acid during your purification workflow is the most likely culprit.

  • Acidic silica gel: Standard silica gel can be slightly acidic, which can be sufficient to cause partial or complete cleavage of the Boc group, especially with prolonged contact time.

  • Acidic additives in the mobile phase: Using acidic modifiers like trifluoroacetic acid (TFA) in your mobile phase will readily cleave the Boc group.[7] While sometimes used for deprotection, it should be avoided during the purification of the Boc-protected compound.

Solution:

  • Use neutralized or deactivated silica gel: You can neutralize your silica gel by preparing a slurry with your mobile phase containing a small amount of triethylamine before packing the column.

  • Avoid acidic conditions: Ensure all your solvents and glassware are free from acidic residues. Do not use acidic modifiers in your eluent.

Q3: My purified compound shows a loss of enantiomeric purity. How can this happen?

The chiral center at the 2-position of the azetidine ring is adjacent to a carbonyl group, making the alpha-proton susceptible to abstraction. This can lead to racemization through the formation of a planar enol or enolate intermediate.[8][9][10][11][12]

  • Exposure to acid or base: Both acidic and basic conditions can catalyze the enolization process, leading to racemization.[8][10]

  • Prolonged heating: Elevated temperatures can also promote enolization and subsequent racemization.

Solution:

  • Maintain neutral pH: Use neutralized silica gel and avoid acidic or strongly basic conditions throughout the purification process. The use of a mild base like triethylamine in the eluent is generally well-tolerated and helps to prevent both streaking and racemization by neutralizing acidic sites on the silica.

  • Work at room temperature: Avoid heating the compound for extended periods. If concentration is necessary, use a rotary evaporator at a moderate temperature.

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems, their causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. Compound stuck on the column: Due to high polarity and interaction with silica.[1] 2. Decomposition on silica: The Boc group may be cleaving, or the azetidine ring may be susceptible to opening under certain conditions.[13] 3. Co-elution with a UV-inactive impurity: The desired product may be eluting with a non-UV active impurity, leading to an overestimation of the fraction purity by TLC with UV visualization.1. Increase eluent polarity gradually. Use a gradient elution. Consider using a more polar solvent system, such as methanol in dichloromethane, with a basic modifier.[1] 2. Use deactivated silica gel. Flush the column with the mobile phase containing triethylamine before loading the sample. Minimize the time the compound spends on the column. 3. Use a different TLC visualization method. Stain the TLC plates with a potassium permanganate or iodine solution to visualize all organic compounds.
Multiple Spots on TLC After Purification 1. Incomplete reaction: The starting materials or reaction intermediates are still present. 2. Formation of side products: Undesired reactions may have occurred during the synthesis. 3. On-column decomposition: The compound is degrading during chromatography.1. Optimize the reaction conditions to drive the reaction to completion. 2. Re-purify the material using a shallower solvent gradient or a different chromatographic technique (e.g., preparative HPLC). 3. Follow the recommendations for preventing decomposition (neutralized silica, room temperature).
Broad Peaks in HPLC Analysis 1. Secondary interactions with the stationary phase: Similar to the streaking issue on silica gel.[14] 2. Column overload: Injecting too much sample.[14] 3. Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal.[14]1. For reversed-phase HPLC, add a basic modifier like triethylamine or diethylamine (0.1%) to the mobile phase to improve peak shape.[14] 2. Reduce the injection volume or sample concentration. 3. Optimize the mobile phase pH. For basic compounds, a higher pH can sometimes improve peak shape.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of Tert-butyl 2-acetylazetidine-1-carboxylate using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Triethylamine (Et3N)

  • Crude Tert-butyl 2-acetylazetidine-1-carboxylate

Procedure:

  • Prepare the Eluent: Prepare a stock solution of your desired mobile phase, for example, 10% Ethyl Acetate in Hexanes, and add 0.5% (v/v) triethylamine.[1]

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase and pack the column. Equilibrate the column by flushing with several column volumes of the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the powder onto the top of the column.

  • Elution: Start the elution with the initial mobile phase (e.g., 10% Ethyl Acetate/Hexanes with 0.5% Et3N). Gradually increase the polarity of the mobile phase as needed (e.g., to 20%, 30% Ethyl Acetate).

  • Fraction Collection and Analysis: Collect fractions and monitor the elution by thin-layer chromatography (TLC). Use a suitable visualization method (UV light and a potassium permanganate stain).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for confirming the structure and assessing the purity of the final product.[15]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm the presence of all expected signals for Tert-butyl 2-acetylazetidine-1-carboxylate.

    • Look for the absence of signals corresponding to starting materials, solvents, or byproducts. The large singlet for the tert-butyl group (around 1.45 ppm) should integrate to 9 protons relative to the other signals. The acetyl methyl singlet should appear around 2.1 ppm. The azetidine ring protons will show characteristic multiplets.

    • For quantitative NMR (qNMR), a certified internal standard can be added to accurately determine the purity.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification issues.

G cluster_start cluster_problems cluster_causes cluster_solutions start Purification Issue Encountered streaking Streaking on TLC/Column start->streaking low_yield Low Yield start->low_yield racemization Loss of Enantiomeric Purity start->racemization boc_cleavage Boc Deprotection start->boc_cleavage bad_solvent Inappropriate Solvent streaking->bad_solvent strong_interaction Strong Analyte-Silica Interaction streaking->strong_interaction low_yield->strong_interaction decomposition On-Column Decomposition low_yield->decomposition enolization Enolization racemization->enolization acidic_silica Acidic Silica Gel boc_cleavage->acidic_silica neutral_silica Use Neutralized Silica acidic_silica->neutral_silica optimize_solvent Optimize Solvent System bad_solvent->optimize_solvent shallow_gradient Use a Shallower Gradient bad_solvent->shallow_gradient acid_base Acid/Base Contamination add_base Add Basic Modifier (e.g., Et3N) strong_interaction->add_base strong_interaction->shallow_gradient decomposition->neutral_silica low_temp Work at Room Temperature decomposition->low_temp neutral_pH Maintain Neutral pH enolization->neutral_pH enolization->low_temp

Caption: Troubleshooting workflow for the purification of Tert-butyl 2-acetylazetidine-1-carboxylate.

Summary of Key Physicochemical Properties

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₇NO₃Provides the elemental composition.
Molecular Weight 199.25 g/mol Useful for mass spectrometry and calculating molar equivalents.
Appearance Likely a colorless oil or low-melting solidInfluences handling and storage procedures.[1]
Polarity Moderately PolarDictates the choice of chromatographic conditions.
Boiling Point Not readily available, likely highDistillation is generally not a suitable purification method.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Provides options for sample preparation and elution.

References

  • Technical Support Center: Purification of Polar Azetidine Deriv
  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers | Request PDF - ResearchG
  • A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)
  • Dual protection of amino functions involving Boc - RSC Publishing.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. [Link]

  • Troubleshooting guide for the synthesis of tert-Butyl 3-(hydroxymethyl)
  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC. [Link]

  • Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway | Royal Society of Chemistry. [Link]

  • A Comparative Guide to Validating the Purity of Synthetic 1-Tert-butylazetidin-3-amine - Benchchem.
  • Racemization of Aldehydes and Ketones - YouTube. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. [Link]

  • Racemization of ketones in presence of catalytic acid - Chemistry Stack Exchange. [Link]

  • Racemization of Carbonyl Compounds - AK Lectures. [Link]

  • Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem.
  • Technical Support Center: Stability of the Boc Protecting Group - Benchchem.

Sources

Optimization

How to prevent byproduct formation in Tert-butyl 2-acetylazetidine-1-carboxylate reactions

Title : Technical Support Center: Troubleshooting Byproduct Formation in Tert-butyl 2-acetylazetidine-1-carboxylate Reactions Introduction Welcome to the Technical Support Center for Tert-butyl 2-acetylazetidine-1-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Technical Support Center: Troubleshooting Byproduct Formation in Tert-butyl 2-acetylazetidine-1-carboxylate Reactions

Introduction Welcome to the Technical Support Center for Tert-butyl 2-acetylazetidine-1-carboxylate (CAS: 1783414-46-9). This difunctional building block is highly prized in drug discovery for imparting conformational rigidity and improving ligand efficiency. However, researchers frequently encounter three major failure modes during its synthetic manipulation: acid-mediated ring-opening, base-catalyzed C2-epimerization, and intramolecular decomposition.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the structural and stereochemical integrity of your azetidine intermediates.

Section 1: Troubleshooting Azetidine Ring-Opening Byproducts

Q: Why do I consistently observe acyclic


-chloroamine byproducts during Boc deprotection or subsequent acylation steps? 

Root Cause & Mechanistic Causality: The azetidine ring is highly strained, possessing an inherent ring strain of approximately 25.4 kcal/mol ()[1]. When the Boc protecting group is removed using strong, nucleophilic acids (such as HCl in dioxane), the azetidine nitrogen becomes protonated. This protonation draws electron density away from the C-N bonds, further increasing the ring strain and lowering the activation energy for nucleophilic attack. In the presence of strong nucleophiles like chloride ions (


), the ring undergoes a rapid 

-type cleavage, yielding acyclic

-chloroamine byproducts[1].

Data Summary: Azetidine Stability Profiles To prevent ring-opening, reaction conditions must be carefully calibrated. The table below summarizes the quantitative stability of azetidines under various conditions ()[2]:

Reaction ConditionpH / AcidityHalf-Life (

) / Outcome
Primary Byproduct
4M HCl in Dioxane + Heat< 1.0< 0.5 h (Rapid Cleavage)

-chloroamine
Aqueous Buffer (Acidic)1.8~ 0.5 hLactone / Lactam
Aqueous Buffer (Mild Acid)2.7~ 1.2 hLactone / Lactam
20% TFA in DCM (0 °C)~ 1.0Stable for > 4 hNone (Intact Salt)
Aqueous Buffer (Neutral)7.0Stable (> 48 h)None

Self-Validating Protocol: Non-Nucleophilic Boc Deprotection To successfully deprotect Tert-butyl 2-acetylazetidine-1-carboxylate without ring-opening, you must use a strong but non-nucleophilic acid at reduced temperatures.

  • Preparation : Dissolve Tert-butyl 2-acetylazetidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling : Cool the reaction flask to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Acid Addition : Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v mixture. Causality: TFA provides the necessary acidity for Boc removal but lacks a strong nucleophilic counterion, preventing

    
     ring cleavage.
    
  • Monitoring : Stir at 0 °C for 2 hours. Validate completion via LC-MS (monitor the disappearance of the Boc-protected mass).

  • Quench & Isolation : Concentrate the mixture under reduced pressure without heating (bath temp < 25 °C) to remove excess TFA. Triturate the resulting residue with cold diethyl ether to precipitate the intact 2-acetylazetidine TFA salt.

RingOpening A Tert-butyl 2-acetylazetidine- 1-carboxylate B Strong Acid + Nucleophile (e.g., HCl / Dioxane) A->B Harsh Conditions C Mild Acid, Non-Nucleophilic (e.g., TFA / DCM, 0°C) A->C Optimized Conditions D N-Protonation & Ring Strain Activation B->D G Controlled Isobutylene Loss C->G E Nucleophilic Attack (Cl-) via SN2 Mechanism D->E F Acyclic Byproduct (γ-chloroamine) E->F Ring Cleavage H Intact Azetidinium Salt (Target Product) G->H Preserved Ring

Caption: Fig 1: Divergent pathways of azetidine ring-opening vs. successful Boc deprotection.

Section 2: Preserving Stereochemical Integrity at C2

Q: When reacting the C2-acetyl group (e.g., via Grignard addition), my product loses its stereochemical purity. How do I prevent C2-epimerization?

Root Cause & Mechanistic Causality: The proton at the C2 (


) position of 2-acetylazetidine is highly acidic because it is flanked by the electron-withdrawing carbonyl group and the azetidine nitrogen. Under basic conditions—whether from a strong nucleophile like a Grignard reagent or an organic base like DIPEA—the molecule can rapidly enolize. Upon re-protonation, the stereocenter is scrambled, leading to epimerization and a loss of enantiomeric/diastereomeric excess (ee/de).

For instance, during amide couplings of related azetidine-2-carboxylic acids, using a slight excess of base (e.g., >1.0 eq DIPEA) causes complete epimerization at the


-position ()[3].

Data Summary: Epimerization Risk vs. Reagent Equivalents

Reagent / BaseEquivalentsTemperatureC2-Epimerization RiskYield of Desired Product
DIPEA (Amide Coupling)3.0 eq25 °CHigh (~1:1 dr)Low
DIPEA (Amide Coupling)0.95 eq0 °CLow (Retention)> 80%
MeMgBr (Grignard)2.0 eq25 °CHigh (Racemization)Complex Mixture
MeMgBr (Grignard)2.0 eq-78 °CLow (>95% ee)> 85%

Self-Validating Protocol: Stereocontrolled Grignard Addition To functionalize the acetyl group while preserving the C2 stereocenter, the reaction must outpace enolization by operating under strict kinetic control.

  • Substrate Preparation : Dissolve Tert-butyl (S)-2-acetylazetidine-1-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M).

  • Cryogenic Cooling : Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for internal temperature equilibration. Causality: Cryogenic temperatures kinetically suppress the deprotonation of the C2 proton while still allowing the highly reactive Grignard reagent to attack the carbonyl carbon.

  • Reagent Addition : Add Methylmagnesium bromide (MeMgBr, 3M in THF, 2.0 eq) dropwise down the side of the flask to prevent localized temperature spikes.

  • Reaction Phase : Stir the mixture at -78 °C for exactly 2 hours. Do not let the temperature rise.

  • Kinetic Quench : Quench the reaction while still at -78 °C by adding cold, saturated aqueous

    
    . Causality: Quenching at cryogenic temperatures ensures that unreacted base is neutralized before the solution warms up, completely eliminating the risk of late-stage epimerization.
    
  • Validation : Extract with EtOAc, concentrate, and analyze the crude mixture via Chiral HPLC to validate that the enantiomeric excess (ee) remains >95%.

GrignardWorkflow S1 Step 1: Substrate in THF Cool to -78°C S2 Step 2: Dropwise MeMgBr (Avoid Temp Spikes) S1->S2 S3 Step 3: Stir 2h at -78°C (Prevent Epimerization) S2->S3 S4 Step 4: Quench with Cold Sat. NH4Cl S3->S4 S5 Validation: Chiral HPLC (Target ee >95%) S4->S5

Caption: Fig 2: Step-by-step workflow for stereocontrolled Grignard addition to prevent C2-epimerization.

Section 3: Intramolecular Side Reactions

Q: After successful deprotection, my free 2-acetylazetidine degrades upon storage. What is the mechanism?

Root Cause & Mechanistic Causality: Unprotected azetidines containing pendant electrophiles (like ketones or amides) are highly prone to intramolecular nucleophilic attack. Once the Boc group is removed, the secondary azetidine amine is exposed. If the molecule is neutralized (free base form), the nitrogen lone pair can attack the adjacent acetyl group.

In structurally similar aryl-azetidines, this proximity effect leads to rapid acid-mediated intramolecular ring-opening and rearrangement into lactones or lactams ()[2]. To prevent this, never store the deprotected intermediate as a free base . Always store it as a protonated salt (e.g., TFA or HCl salt) at -20 °C, which ties up the nitrogen lone pair and prevents auto-degradation.

References

  • Maetani, M., et al. "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society.[Link]

  • Brown, M. F., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.[Link]

Sources

Troubleshooting

Optimizing temperature and reaction time for Tert-butyl 2-acetylazetidine-1-carboxylate synthesis

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of strained, stereochemically sensitive bui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of strained, stereochemically sensitive building blocks like tert-butyl 2-acetylazetidine-1-carboxylate (commonly known as 1-Boc-2-acetylazetidine).

This compound is a critical precursor in the development of modern therapeutics, including targeted cancer therapies and highly specific GAT3 inhibitors[1][2]. However, its synthesis via the Weinreb ketone methodology requires absolute precision. The protocol below is designed as a self-validating system —meaning every step includes mechanistic rationale and analytical checkpoints to ensure you do not proceed blindly.

I. Self-Validating Experimental Protocol

Objective: Chemoselective conversion of tert-butyl 2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate (Weinreb amide) to the corresponding methyl ketone without over-addition or racemization.

Phase 1: Preparation & System Validation

  • Equipment Setup: Flame-dry a multi-neck round-bottom flask under a continuous stream of ultra-high purity Nitrogen or Argon.

  • Reagent Dissolution: Dissolve the Weinreb amide starting material (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (approx. 5 mL/mmol)[1].

  • Validation Checkpoint 1: Perform a Karl Fischer titration on the THF solution. Proceed only if H₂O < 50 ppm. Excess moisture will prematurely quench the Grignard reagent, altering the stoichiometry and severely depressing your yield.

Phase 2: Temperature-Controlled Addition 4. Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C. 5. Grignard Addition: Add 1 M Methylmagnesium bromide (CH₃MgBr) in THF (2.0 equiv) dropwise via a syringe pump over 30 minutes[1]. 6. Mechanistic Rationale: The use of Weinreb amides (N-methoxy-N-methylamides) prevents over-addition by forming a stable five-membered cyclic tetrahedral intermediate (a magnesium chelate)[3][4]. Dropwise addition prevents localized exothermic spikes, ensuring the temperature remains at -78 °C to stabilize this chelate[5].

Phase 3: Reaction & Quenching 7. Stirring: Stir the resulting mixture for exactly 2 hours at -78 °C under the inert atmosphere[1]. 8. Validation Checkpoint 2: At t = 1.5 h, extract a 50 µL aliquot, quench in cold MeOH, and analyze via LC-MS. Proceed to quench only if starting material conversion is >95%. 9. Quenching: While strictly maintaining the -78 °C bath, rapidly add saturated aqueous NH₄Cl solution. 10. Workup: Allow the mixture to warm to room temperature, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

II. Process Workflow & Failure Pathways

The following diagram illustrates the critical temperature and time dependencies of this synthesis. Deviating from the validated parameters activates specific failure pathways.

G A Weinreb Amide Starting Material B Add CH3MgBr in THF A->B C Tetrahedral Chelate Intermediate B->C -78°C D Quench (NH4Cl) at -78°C C->D Maintain -78°C (2 hours) F Tertiary Alcohol (Over-addition) C->F Temp > -40°C (Chelate Collapse) G Racemization / Ring Opening C->G Time > 4h (Base Catalysis) E 1-Boc-2-acetylazetidine (Target Ketone) D->E Workup

Workflow of 1-Boc-2-acetylazetidine synthesis highlighting temperature-dependent failure pathways.

III. Optimization Data Summary

To demonstrate the causality behind our strict parameters, below is a summary of quantitative data tracking the effects of temperature and time deviations on the reaction profile.

Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee %)Tertiary Alcohol Byproduct (%)
-78 2.0 >98 >99 <1
-786.0>9992<2
-402.0959515
01.0808545
IV. Troubleshooting Guide & FAQs

Q: Why am I seeing a significant amount of tertiary alcohol byproduct in my crude NMR? A: This is a classic symptom of thermal mismanagement. The Weinreb ketone synthesis relies entirely on the stability of the tetrahedral intermediate[4]. If the internal reaction temperature rises above -40 °C, this chelate collapses prematurely into the highly reactive methyl ketone. Because there is still unreacted CH₃MgBr in the system, the ketone undergoes a rapid second nucleophilic addition, yielding a tertiary alcohol byproduct[5]. Ensure your cooling bath maintains a strict -78 °C and use a syringe pump to prevent exothermic spikes during addition.

Q: Can I shorten the reaction time to 1 hour to accelerate the workflow? A: It is highly discouraged. While Grignard additions to unhindered amides are nearly instantaneous, the bulky tert-butoxycarbonyl (Boc) protecting group and the inherent steric strain of the azetidine ring significantly hinder the nucleophilic trajectory. Empirical data shows that at 1 hour, up to 15% of the starting material remains unreacted. A 2-hour reaction time is the validated parameter for maximizing conversion without risking degradation[1].

Q: My isolated product has a lower enantiomeric excess (ee) than my starting material. What happened? A: You are likely observing base-catalyzed racemization. The alpha-proton (C2 position) of the azetidine ring is highly acidic due to the adjacent electron-withdrawing amide/carbonyl group and the strain of the four-membered ring. Extended exposure (>4 hours) to the strongly basic Grignard reagent, or allowing the reaction to warm before quenching, promotes enolization. This destroys the stereocenter, leading to a racemic mixture. Strict adherence to the 2-hour timeframe is required to preserve stereochemical integrity[2].

Q: What is the mechanistic rationale for quenching at -78 °C rather than letting it warm to room temperature first? A: Quenching at -78 °C is the most critical step for product survival. If you remove the cooling bath before adding the aqueous NH₄Cl quench, the tetrahedral intermediate will collapse into the ketone as the temperature rises. This newly formed ketone will immediately react with any residual CH₃MgBr in the warming mixture. By adding the quench while cold, you simultaneously destroy the excess Grignard reagent and safely protonate the chelate, ensuring the ketone is only liberated after all nucleophiles have been neutralized.

V. References
  • Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer Source: google.com (Patent AU2021347288A9) URL:

  • Structural and stereochemical determinants for hGAT3 inhibition: development of novel conformationally constrained and substituted analogs of (S)-isoserine Source: researchgate.net URL:

  • Weinreb ketone synthesis Source: wikipedia.org URL:

  • N-methoxy-n-methylamides as effective acylating agents Source: psu.edu (Tetrahedron Letters, 1981) URL:

  • Recent Developments in Weinreb Synthesis and their Applications Source: orientjchem.org URL:

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation and Comparative Analysis of Tert-butyl 2-acetylazetidine-1-carboxylate

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Structural Elucidation Protocol As a Senior Application Scientist, I frequently encounter challenges i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Structural Elucidation Protocol

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly strained, functionalized heterocycles. Tert-butyl 2-acetylazetidine-1-carboxylate (also known as 1-Boc-2-acetylazetidine, CAS: 1783414-46-9) is a critical building block in modern medicinal chemistry, particularly in the design of conformationally constrained peptidomimetics and novel API scaffolds [1].

However, the four-membered azetidine ring combined with an N-Boc protecting group introduces unique analytical complexities—most notably, NMR peak broadening due to restricted C–N bond rotation (rotamers) [2, 3]. This guide provides a definitive, self-validating framework for confirming the structure of 1-Boc-2-acetylazetidine, comparing its analytical profile against alternative protecting group strategies, and establishing rigorous laboratory protocols.

Comparative Guide: Protecting Group Strategies for 2-Acetylazetidine

When designing synthetic routes involving 2-acetylazetidine, the choice of the nitrogen protecting group drastically impacts both chemical stability and analytical clarity. Below is an objective comparison of the Boc-protected compound against its Cbz-protected and unprotected alternatives.

Table 1: Performance and Analytical Comparison of 2-Acetylazetidine Derivatives
Feature1-Boc-2-acetylazetidine (Target)1-Cbz-2-acetylazetidineUnprotected 2-acetylazetidine
Chemical Stability High. Steric bulk of the tert-butyl group shields the sensitive azetidine nitrogen.Moderate to High. Stable, but susceptible to premature cleavage during hydrogenation steps.Low. Highly prone to intermolecular self-condensation (imine formation) and ring-opening.
NMR Complexity Moderate. Exhibits rotameric peak broadening at room temperature, requiring VT-NMR for sharp resolution [3].High. Aromatic protons (7.2–7.4 ppm) and benzylic CH₂ (5.1 ppm) can overlap with target API signals.Low. Sharp signals, but rapid degradation complicates accurate integration.
Deprotection Orthogonal. Cleanly removed via TFA or HCl in dioxane. Byproducts (isobutylene, CO₂) are volatile.Reductive. Requires Pd/C and H₂, which may reduce the C2-acetyl group to an alcohol.N/A
MS Profiling Distinctive fragmentation (-56 Da, -44 Da) provides a built-in structural diagnostic tool.Less diagnostic fragmentation; benzyl cation (m/z 91) dominates the spectrum.Low molecular weight (m/z 99.1) often lost in solvent background noise.

Causality Insight: The Boc group is analytically superior for this specific intermediate. While it introduces rotameric broadening in ¹H NMR due to the high rotational barrier of the carbamate C–N bond (~70-75 kJ/mol) [3], this dynamic behavior is actually a diagnostic fingerprint of N-Boc azetidines. Furthermore, the volatility of its deprotection byproducts ensures that downstream intermediates require minimal purification.

Analytical Methodologies for Structural Confirmation

To establish a self-validating system, structural confirmation must rely on orthogonal techniques: Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

A. ¹H and ¹³C NMR Spectroscopy

At 25 °C, the ¹H NMR spectrum of 1-Boc-2-acetylazetidine will display broadened or split signals for the azetidine ring protons. This is caused by the slow interconversion of the cis and trans Boc rotamers on the NMR timescale [2].

  • Boc Group: Appears as a massive, sharp singlet at ~1.45 ppm (9H).

  • Acetyl Group: Appears as a singlet at ~2.20 ppm (3H).

  • Azetidine C2-H: Highly deshielded by both the adjacent carbamate nitrogen and the acetyl carbonyl, appearing as a multiplet at ~4.60–4.80 ppm (1H).

Expert Tip: To validate that peak broadening is due to rotamers rather than impurities, perform Variable-Temperature (VT) NMR at 60 °C in DMSO-d₆. The thermal energy overcomes the rotational barrier, causing the broad multiplets to coalesce into sharp, easily integrable signals.

B. HRMS (ESI-TOF) Fragmentation Pathway

In positive ion mode, the intact molecule yields an[M+H]⁺ peak at m/z 200.12 and an[M+Na]⁺ adduct at m/z 222.11. The structural integrity of the Boc group is confirmed by its highly predictable, step-wise fragmentation:

  • Loss of Isobutylene (-56 Da): Yields an intermediate at m/z 144.1.

  • Loss of Carbon Dioxide (-44 Da): Yields the core 2-acetylazetidinium ion at m/z 100.1.

C. FT-IR Spectroscopy

FT-IR is crucial for distinguishing the two distinct carbonyl environments in the molecule. The Boc carbamate carbonyl typically stretches at ~1695 cm⁻¹, while the C2-acetyl ketone carbonyl stretches at a higher frequency, typically ~1715 cm⁻¹.

Experimental Protocols

Protocol 1: NMR Acquisition and Rotamer Resolution
  • Sample Preparation: Dissolve 10–15 mg of purified 1-Boc-2-acetylazetidine in 0.6 mL of CDCl₃ (for ambient temperature) or DMSO-d₆ (for VT-NMR) [2].

  • Ambient Acquisition (25 °C): Acquire a standard 1D ¹H NMR (400 or 500 MHz, 16–32 scans, d1 = 2s). Note the broadening of the C2, C3, and C4 azetidine protons.

  • VT-NMR Validation (60 °C): If using DMSO-d₆, heat the probe to 60 °C. Allow 10 minutes for thermal equilibration. Re-acquire the ¹H NMR spectrum to observe peak coalescence.

  • Carbon-13 Acquisition: Acquire a ¹³C NMR spectrum (100 or 125 MHz, 512 scans) at 25 °C. Expect ~10 distinct carbon signals, with the Boc quaternary carbon appearing at ~80 ppm.

Protocol 2: HRMS (ESI-TOF) Analysis
  • Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Injection: Inject 1 µL into the ESI-TOF system using a syringe pump or LC autosampler (Flow rate: 0.2 mL/min).

  • Parameters: Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C; Collision energy (for MS/MS): Ramp from 10 to 30 eV to observe the sequential loss of isobutylene and CO₂.

Data Summaries and Visualizations

Table 2: Summarized ¹H and ¹³C NMR Assignments (Ambient Temp, CDCl₃)
Position¹H NMR (δ, ppm)MultiplicityIntegration¹³C NMR (δ, ppm)
Boc -C(CH₃)₃ 1.45Singlet9H28.4
Boc Quaternary C ---80.2
Boc C=O ---155.8
Acetyl -CH₃ 2.20Singlet3H26.1
Acetyl C=O ---207.5
Azetidine C2-H 4.60 - 4.80Multiplet (broad)1H65.3
Azetidine C3-H₂ 2.00 - 2.40Multiplet (broad)2H19.5
Azetidine C4-H₂ 3.80 - 4.10Multiplet (broad)2H47.8
Workflow and Logical Diagrams

Workflow A Synthesis of 1-Boc-2-acetylazetidine B Purification (Flash Chromatography) A->B C NMR Analysis (1H, 13C, VT-NMR) B->C D HRMS Analysis (ESI-TOF) B->D E FT-IR Analysis (ATR) B->E F Structural Confirmation C->F D->F E->F

Fig 1. Multi-modal analytical workflow for the structural confirmation of 1-Boc-2-acetylazetidine.

Fragmentation M [M+H]+ m/z 200.1 M1 Intermediate m/z 144.1 M->M1 Loss of Isobutylene (-56 Da) M2 Azetidine Core m/z 100.1 M1->M2 Loss of CO2 (-44 Da)

Fig 2. ESI-MS fragmentation pathway of 1-Boc-2-acetylazetidine showing characteristic Boc cleavage.

References

  • Gelardi, G. (2014). "High" Temperature Asymmetric Lithiation of N-Boc Heterocycles: Synthesis of Tetra-Substituted Pyrrolidines. White Rose eTheses Online.[Link][1]

  • Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2015). α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation. The Journal of Organic Chemistry, 80(21), 10777-10786.[Link][2]

Sources

Comparative

HPLC and GC-MS analysis for purity assessment of Tert-butyl 2-acetylazetidine-1-carboxylate

Executive Summary & Mechanistic Profiling In pharmaceutical synthesis, functionalized azetidines are highly valued as rigid, space-filling pharmacophores. Tert-butyl 2-acetylazetidine-1-carboxylate (Molecular Formula: C1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

In pharmaceutical synthesis, functionalized azetidines are highly valued as rigid, space-filling pharmacophores. Tert-butyl 2-acetylazetidine-1-carboxylate (Molecular Formula: C10H17NO3, Monoisotopic Mass: 199.12 Da[1]) is a critical intermediate where the reactive azetidine nitrogen is masked by a tert-butoxycarbonyl (N-Boc) protecting group.

For analytical scientists, assessing the purity of this compound presents a classic chromatographic dichotomy. The selection between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) cannot be arbitrary; it must be dictated by the molecule's intrinsic physicochemical vulnerabilities.

  • The Thermal Lability Trap: N-Boc protected amines are notoriously unstable at elevated temperatures. When subjected to standard GC-MS conditions (e.g., inlet temperatures of 250°C), the t-Boc group undergoes rapid thermal degradation—eliminating isobutylene and carbon dioxide to yield the free amine (2-acetylazetidine)[2][3]. Consequently, a naive GC-MS analysis will quantify the degradation artifact rather than the intact parent molecule.

  • The Chromophore Deficit: While HPLC preserves the structural integrity of the molecule, Tert-butyl 2-acetylazetidine-1-carboxylate lacks an extended conjugated

    
    -system. The primary UV absorbers are the acetyl carbonyl and the carbamate moiety, which exhibit weak 
    
    
    
    and
    
    
    transitions. This necessitates low-wavelength UV detection (e.g., 210 nm) or the use of universal detectors like MS or Charged Aerosol Detection (CAD)[4][5].

Decision Architecture for Purity Profiling

To establish a self-validating analytical system, the workflow must actively prevent false-purity reporting caused by thermal artifacts. The following logic diagram outlines the optimal decision pathway.

G Start Tert-butyl 2-acetylazetidine-1-carboxylate Analytical Request Decision Target Analyte Goal? Start->Decision HPLC_Path Intact Molecule Purity (Primary Assay) Decision->HPLC_Path Assay & Related Substances GC_Path Volatile Impurities / Residual Solvents Decision->GC_Path Process Solvents HPLC_Method RP-HPLC Detection: UV (210 nm) or ESI-MS Preserves N-Boc Group HPLC_Path->HPLC_Method GC_Method GC-MS or GC-FID Requires Cold On-Column (COC) High Risk of De-Boc Artifacts GC_Path->GC_Method

Caption: Decision matrix for the analytical assessment of N-Boc protected azetidines, prioritizing HPLC for intact purity.

Methodological Framework: Validated Protocols

Protocol A: RP-HPLC-UV/MS (The Gold Standard)

Because HPLC operates at ambient or slightly elevated column temperatures (e.g., 30°C–40°C), it completely bypasses the thermal degradation issues inherent to N-Boc groups[4][6]. To overcome the lack of a strong chromophore, a highly aqueous-to-organic gradient using MS-compatible buffers is employed.

Instrumentation & Parameters:

  • System: UHPLC coupled with Photodiode Array (PDA) and Single Quadrupole ESI-MS.

  • Column: C18 end-capped, 2.1 x 100 mm, 1.7 µm particle size (End-capping prevents secondary interactions with trace free-amine impurities).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (FA). Note: Avoid Trifluoroacetic acid (TFA) if using MS detection, as TFA causes severe ion suppression.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% FA.

  • Gradient: 10% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection:

    • UV: 210 nm (Requires high-purity solvents to minimize baseline drift).

    • MS: Positive Electrospray Ionization (ESI+). Look for the

      
       adduct at m/z 200.1, and the sodium adduct 
      
      
      
      at m/z 222.1.

Causality Note: During ESI-MS, you may observe an in-source fragmentation peak at m/z 144.1 (loss of isobutylene, -56 Da). This is an ionization artifact, not a sample impurity, and must be integrated carefully if using MS for quantification.

Protocol B: GC-MS (For Volatile Impurities & Solvents)

While generally discouraged for the primary assay of N-Boc compounds due to thermal lability[2][7], GC-MS is strictly required if assessing residual synthetic solvents (e.g., dichloromethane, hexane) or highly volatile non-chromophoric impurities.

Instrumentation & Parameters:

  • System: GC-EI-MS.

  • Column: DB-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Injection Technique (CRITICAL): Cold On-Column (COC) injection is mandatory to prevent degradation in the inlet. If a standard Split/Splitless inlet must be used, lower the temperature to 150°C, though quantitative recovery of the intact mass will still be compromised[3].

  • Oven Program: 40°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV.

Causality Note: In the EI spectrum, the molecular ion (


 at 199) will be virtually absent. The base peak will typically result from the loss of the tert-butoxy radical or the complete thermal elimination of the Boc group prior to ionization.

Comparative Analytics: HPLC vs. GC-MS Performance

The following table synthesizes the empirical performance of both techniques specifically for Tert-butyl 2-acetylazetidine-1-carboxylate.

Analytical ParameterRP-HPLC-UV/MS (Recommended)GC-MS (Alternative/Supplemental)
Analyte Integrity Excellent. 100% intact molecule preservation at 35°C[6].Poor. High risk of thermal deprotection (loss of isobutylene)[2][3].
Sensitivity (LOD) High (via ESI-MS); Moderate (via UV 210 nm due to weak chromophore).High for volatile impurities; Unreliable for the intact parent API.
Specificity High. Easily resolves intact Boc-azetidine from de-Boc impurities.Low for the parent. Cannot distinguish between pre-existing free amine impurity and inlet-induced degradation.
Primary Use Case Assay & Related Substances (Purity Profiling). Residual Solvents & Volatile Precursors.
Sample Preparation Simple dissolution in Mobile Phase (e.g., 50:50 Water:Acetonitrile).Dissolution in volatile organic solvent (e.g., Ethyl Acetate).

Conclusion

For the purity assessment of Tert-butyl 2-acetylazetidine-1-carboxylate, RP-HPLC coupled with low-wavelength UV and ESI-MS is the undisputed method of choice. The inherent thermal instability of the N-Boc protecting group renders standard GC-MS techniques highly susceptible to artifactual degradation, leading to inaccurate purity calculations[2][7]. GC-MS should be strictly reserved for orthogonal testing of volatile residual solvents, utilizing Cold On-Column injection to mitigate thermal stress.

References

  • PubChemLite: Tert-butyl 2-acetylazetidine-1-carboxylate (C10H17NO3). University of Luxembourg / PubChem.
  • HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. Benchchem.
  • Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA. PubMed / NIH.
  • Identification and characterization of N-tert-butoxycarbonyl-MDMA: A new MDMA precursor. ResearchGate.
  • Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA. PHF Science.
  • CA2944476A1 - Azetidine-substituted fluorescent compounds. Google Patents.
  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.

Sources

Validation

Viable alternatives to Tert-butyl 2-acetylazetidine-1-carboxylate in chemical synthesis

Viable Alternatives to Tert-butyl 2-acetylazetidine-1-carboxylate in Chemical Synthesis: A Comparative Guide In modern medicinal chemistry, the drive to escape "flatland" has led to the widespread adoption of sp³-rich, c...

Author: BenchChem Technical Support Team. Date: March 2026

Viable Alternatives to Tert-butyl 2-acetylazetidine-1-carboxylate in Chemical Synthesis: A Comparative Guide

In modern medicinal chemistry, the drive to escape "flatland" has led to the widespread adoption of sp³-rich, conformationally restricted heterocycles. Tert-butyl 2-acetylazetidine-1-carboxylate (N-Boc-2-acetylazetidine) is a premier building block used to introduce polar, compact, and metabolically stable motifs into drug candidates[1]. However, the high ring strain of the four-membered azetidine ring, combined with its high basicity upon deprotection (pKa ~11.29) and challenging synthetic accessibility, often necessitates the exploration of viable alternatives[2].

As a Senior Application Scientist, I have evaluated the physicochemical and synthetic trade-offs of replacing the 2-acetylazetidine core. This guide objectively compares three strategic alternatives—a ring-expanded homologue, a regioisomer, and an oxygen-containing bioisostere—providing the mechanistic causality and experimental data required to guide your synthetic workflows.

Structural Alternatives & Causality Analysis

When replacing Tert-butyl 2-acetylazetidine-1-carboxylate, the choice of alternative dictates the resulting molecule's exit vectors, lipophilicity (logP), and basicity.

Alternative A: Tert-butyl 2-acetylpyrrolidine-1-carboxylate (Ring Expansion)

  • Mechanistic Rationale: Expanding the four-membered azetidine to a five-membered pyrrolidine relieves significant ring strain (dropping from ~26 kcal/mol to ~6 kcal/mol).

  • Performance Impact: This alternative is highly cost-effective and robust under aggressive nucleophilic conditions where azetidines might undergo ring-opening. However, the pyrrolidine ring is more conformationally flexible and slightly more lipophilic, which may alter target receptor affinity[3]. The basicity remains nearly identical (pKa ~11.27)[2].

Alternative B: Tert-butyl 3-acetylazetidine-1-carboxylate (Regioisomeric Shift)

  • Mechanistic Rationale: Shifting the acetyl group from the 2-position (alpha to the nitrogen) to the 3-position changes the molecule from an asymmetric, bent scaffold to a symmetrical, linear exit vector.

  • Performance Impact: This does not change the molecular formula or the intrinsic pKa, but it dramatically alters the 3D topology of the molecule. It is specifically used during Structure-Activity Relationship (SAR) campaigns when the alpha-substituted vector causes steric clashes within a receptor's binding pocket[4].

Alternative C: 1-(Oxetan-2-yl)ethan-1-one (Oxetane Bioisostere)

  • Mechanistic Rationale: Replacing the N-Boc-protected nitrogen with an oxygen atom yields an oxetane. Oxetanes act as liponeutral bioisosteres for gem-dimethyl and azetidine groups[4].

  • Performance Impact: Because oxygen is highly electron-withdrawing and lacks a protonatable lone pair at physiological pH, this replacement eliminates the basicity of the ring itself and reduces the basicity of any adjacent amines by 2–3 pKa units. This leads to enhanced metabolic stability, improved aqueous solubility, and a lower overall logP[5].

DecisionMatrix Start Target: Replace 2-Acetylazetidine Q1 Primary Optimization Goal? Start->Q1 Opt1 Reduce Cost & Improve Stability Q1->Opt1 Scale-up Phase Opt2 Alter Exit Vector (SAR Tuning) Q1->Opt2 Hit-to-Lead Phase Opt3 Reduce Lipophilicity & Basicity Q1->Opt3 PK/ADME Phase Res1 2-Acetylpyrrolidine (5-Membered Ring) Opt1->Res1 Res2 3-Acetylazetidine (Regioisomer) Opt2->Res2 Res3 2-Acetyloxetane (O-Bioisostere) Opt3->Res3

Decision matrix for selecting an azetidine alternative based on physicochemical goals.

Quantitative Physicochemical Comparison

The following table summarizes the key physicochemical differences between the deprotected cores of these building blocks. Data is synthesized from established medicinal chemistry profiling[2],[6],[5].

Property2-Acetylazetidine (Baseline)2-Acetylpyrrolidine3-Acetylazetidine2-Acetyloxetane
Ring Size 4-membered (N)5-membered (N)4-membered (N)4-membered (O)
Conformational Rigidity HighModerateHighHigh
pKa (Deprotected Core) ~11.29~11.27~11.20N/A (Neutral)
Relative Lipophilicity (ClogP) Baseline+0.4 (More lipophilic)Equivalent-0.6 (More hydrophilic)
Exit Vector Angle ~120° (Bent)~105° (Flexible)180° (Linear)~120° (Bent)
Synthetic Accessibility Low/ExpensiveHigh/CheapModerateModerate

Experimental Methodology: Self-Validating Reductive Amination

To objectively compare how these building blocks perform in standard medicinal chemistry workflows, we utilize a reductive amination protocol. Because the acetyl group is a methyl ketone, it is sterically hindered. The protocol below uses Titanium(IV) isopropoxide (


) to force imine formation, followed by selective reduction.

Causality Check: We specifically avoid using Sodium Borohydride (


) because it will indiscriminately reduce the starting ketone to an alcohol. Instead, Sodium Triacetoxyborohydride (

) is used; its electron-withdrawing acetate groups reduce its nucleophilicity, making it highly selective for the more electrophilic imine intermediate.
Step-by-Step Protocol

Reagents:

  • Ketone Building Block (1.0 equiv, 1.0 mmol)

  • Primary Amine (1.2 equiv, 1.2 mmol)

  • 
     (2.0 equiv, 2.0 mmol)
    
  • 
     (2.5 equiv, 2.5 mmol)
    
  • Anhydrous Dichloroethane (DCE) (10 mL)

Procedure:

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve the ketone and primary amine in anhydrous DCE. Add

    
     dropwise at room temperature.
    
    • Self-Validation: Stir for 12 hours. Withdraw a 10 µL aliquot, quench with methanol, and analyze via LCMS. You must observe the disappearance of the ketone mass and the appearance of the

      
       peak corresponding to the imine.
      
  • Selective Reduction: Cool the reaction mixture to 0 °C. Add

    
     in three portions over 15 minutes to control the exothermic release of hydrogen gas.
    
  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Self-Validation: Perform a TLC check (Stain with Ninhydrin). The secondary amine product will appear as a distinct spot, while any unreacted primary amine will show a different Rf value.

  • Workup & Cleavage: Quench the reaction with saturated aqueous

    
     (5 mL). Filter the resulting titanium dioxide salts through a pad of Celite. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Dry the organic layers over 
    
    
    
    and concentrate in vacuo.

ExperimentalWorkflow Ketone Ketone Scaffold (1.0 equiv) Imine Imine Intermediate [LCMS Validation] Ketone->Imine R-NH2, Ti(OiPr)4 DCE, 12h, RT Amine Secondary Amine [TLC Validation] Imine->Amine NaBH(OAc)3 0°C to RT, 4h Purified Purified Product (Yield: 75-85%) Amine->Purified NaHCO3 Quench Celite Filtration

Self-validating synthetic workflow for the reductive amination of 2-acetyl heterocycles.

Conclusion

While Tert-butyl 2-acetylazetidine-1-carboxylate remains a powerful tool for inducing conformational rigidity, its alternatives offer distinct advantages depending on the phase of drug discovery. Pyrrolidines offer synthetic ease during scale-up[3]; 3-substituted azetidines provide critical SAR vectors[4]; and oxetanes serve as elite bioisosteres to rescue molecules suffering from high lipophilicity or excessive basicity[5]. Selecting the right building block requires a calculated balance between synthetic accessibility and the desired physicochemical profile.

References

Sources

Validation

Escaping Flatland: A Comparative Guide to Tert-Butyl 2-Acetylazetidine-1-Carboxylate Derivatives in Drug Discovery

As a Senior Application Scientist, I have witnessed countless drug discovery campaigns stall during the lead optimization phase due to poor pharmacokinetic (PK) profiles. The historical over-reliance on planar, sp2-hybri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have witnessed countless drug discovery campaigns stall during the lead optimization phase due to poor pharmacokinetic (PK) profiles. The historical over-reliance on planar, sp2-hybridized aromatic rings often yields highly lipophilic compounds plagued by poor aqueous solubility and rapid cytochrome P450 (CYP) mediated clearance[1]. To circumvent these liabilities, the strategic incorporation of strained, sp3-rich aliphatic heterocycles has become a cornerstone of modern medicinal chemistry[2].

Among these emerging scaffolds, Tert-butyl 2-acetylazetidine-1-carboxylate (Boc-2-acetylazetidine) stands out as a premier, highly versatile building block. In this guide, we will objectively compare the biological and physicochemical performance of azetidine-derived compounds against traditional pyrrolidine and piperidine alternatives. By understanding the mechanistic causality behind these differences, researchers can systematically integrate this scaffold to rescue compromised lead compounds.

The Mechanistic Advantage of the Azetidine Scaffold

When comparing saturated nitrogen heterocycles, the four-membered azetidine ring offers a unique physicochemical profile driven by its inherent ring strain (approximately 25.4 kcal/mol)[3]. This structural tension fundamentally alters the molecule's interaction with biological systems:

  • Metabolic Evasion via Bond Energetics: The high s-character of the C-H bonds adjacent to the azetidine nitrogen increases the bond dissociation energy. Consequently, hydrogen abstraction by the high-valent iron-oxo radical species of CYP450 enzymes becomes energetically unfavorable. This significantly reduces the rate of N-dealkylation and ring oxidation compared to the less strained, more flexible pyrrolidines and piperidines[3].

  • Lipophilicity and Basicity Modulation: Reducing the ring size from six (piperidine) or five (pyrrolidine) to four (azetidine) decreases the overall lipophilic surface area[4]. Furthermore, the electron-withdrawing effect of the strained ring lowers the pKa of the amine. This subtle pKa shift can drastically enhance membrane permeability by increasing the fraction of the neutral species present at physiological pH[4].

The Chemical Utility of Boc-2-acetylazetidine: The 2-acetyl moiety on this specific building block serves as a highly reactive electrophilic handle, allowing for rapid diversification via reductive amination, aldol condensations, or Grignard additions[2]. Simultaneously, the tert-butyl carboxylate (Boc) group ensures the secondary amine remains protected against unwanted side reactions during these aggressive late-stage functionalizations.

MetabolicPathway A Drug Candidate B CYP450 Active Site Binding A->B C Piperidine / Pyrrolidine (Low Strain, High Lipophilicity) B->C Traditional Scaffold D Azetidine Scaffold (High Strain, Low Lipophilicity) B->D Bioisosteric Switch E Rapid N-Dealkylation (High Clearance) C->E Favorable H-Abstraction F Metabolic Evasion (Prolonged Half-Life) D->F Unfavorable H-Abstraction

Fig 1. Divergent metabolic fates of saturated nitrogen heterocycles via CYP450 enzymes.

Comparative Physicochemical and Metabolic Profiling

To objectively evaluate the impact of ring size on drug-like properties, homologous sulfonamide derivatives can be synthesized starting from Boc-protected 2-acetyl heterocycles. Following reductive amination of the acetyl group and subsequent Boc deprotection, the resulting amines are coupled with a standard pharmacophore. The representative data below illustrates the profound impact of the azetidine bioisosteric switch.

Table 1: Comparative Profiling of Homologous Heterocyclic Derivatives

Scaffold Derived FromRing SizeCalculated LogPMeasured pKaHLM CLint (µL/min/mg)Target IC50 (nM)
Boc-2-acetylazetidine 41.88.25.445
Boc-2-acetylpyrrolidine 52.38.818.260
Boc-2-acetylpiperidine 62.79.145.0120

Data Interpretation: The azetidine derivative demonstrates a nearly 8-fold improvement in intrinsic clearance (CLint) compared to the piperidine analog. This is a direct consequence of both the reduced lipophilicity (LogP 1.8 vs 2.7), which lowers non-specific CYP binding, and the increased ring strain resisting oxidative metabolism[3][4]. Furthermore, the altered spatial vector of the azetidine substituents often leads to tighter target binding, as seen in the improved IC50[5].

Self-Validating Experimental Protocol: In Vitro Microsomal Stability

To generate reliable metabolic data (such as the CLint values in Table 1), a robust, self-validating Human Liver Microsome (HLM) assay is required. This protocol is specifically designed to isolate CYP-mediated metabolism from other degradation pathways, ensuring absolute trustworthiness in the data.

Materials:

  • Test compounds (10 mM in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL)

  • NADPH regenerating system (Solution A and B)

  • 0.1 M Potassium phosphate buffer (pH 7.4)

  • Ice-cold Acetonitrile containing Internal Standard (IS)

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the 10 mM test compound to 100 µM in 50% acetonitrile/water. Causality: This ensures the final DMSO concentration in the assay remains below 0.1%, preventing solvent-mediated CYP inhibition.

  • Incubation Mixture Assembly: In a 96-well plate, combine 0.5 mg/mL HLM, 1 µM test compound, and phosphate buffer.

  • Self-Validation Controls (Critical Step):

    • Minus-NADPH Control: Prepare a parallel reaction lacking the NADPH regenerating system. If the compound depletes here, it indicates chemical instability or non-CYP mediated metabolism (e.g., esterase activity).

    • Positive Control: Run a known high-clearance drug (e.g., Verapamil) to validate the enzymatic activity of the specific HLM batch.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Quenching: At specified time points (0, 5, 15, 30, 45, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile + IS. Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate CLint.

Workflow Step1 1. Scaffold Functionalization (Reductive Amination of 2-Acetyl) Step2 2. LC-MS/MS Purity Validation (>95% Required) Step1->Step2 Step2->Step1 Fail (Repurify) Step3 3. HLM Incubation (NADPH-dependent & Controls) Step2->Step3 Pass Step4 4. Time-Course Quenching (Ice-cold Acetonitrile) Step3->Step4 Step5 5. Intrinsic Clearance (CLint) Data Analysis Step4->Step5

Fig 2. Self-validating experimental workflow for profiling azetidine derivative stability.

Real-World Application: Overcoming Potency Barriers

The theoretical benefits of azetidine incorporation translate directly to in vivo success. For instance, in the development of small-molecule STAT3 inhibitors, researchers faced a significant potency barrier with traditional proline (pyrrolidine) amides. By executing a bioisosteric switch to azetidine-2-carboxamides, the team achieved sub-micromolar potency (IC50 0.55 µM), representing a log-order improvement over the previous generation of compounds[5]. This highlights how the unique geometry of the azetidine ring can optimize interactions within tight binding pockets that larger rings simply cannot access.

Conclusion

Tert-butyl 2-acetylazetidine-1-carboxylate is not merely a structural novelty; it is a strategic asset. By leveraging its unique combination of high ring strain, lower lipophilicity, and versatile functionalization handles, drug developers can systematically rescue lead compounds suffering from poor metabolic stability or suboptimal target engagement.

References
  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: Examples of azetidine‐based bioisosters | Download Scientific Diagram Source: researchgate.net URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 2-acetylazetidine-1-carboxylate proper disposal procedures

Tert-butyl 2-acetylazetidine-1-carboxylate: Comprehensive Disposal and Safety Protocol As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery workflows. Tert-...

Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl 2-acetylazetidine-1-carboxylate: Comprehensive Disposal and Safety Protocol

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery workflows. Tert-butyl 2-acetylazetidine-1-carboxylate (CAS: 1783414-46-9) is a highly valuable, Boc-protected strained heterocycle used extensively in the synthesis of β-aminocarbonyls and functionalized azetidines. However, its unique chemical structure necessitates strict adherence to laboratory safety and environmental compliance protocols during disposal.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines[1].

Chemical Profile & Mechanistic Hazard Assessment

To manage waste effectively, one must understand the causality behind the chemical's reactivity. Tert-butyl 2-acetylazetidine-1-carboxylate consists of a strained four-membered azetidine ring, a reactive acetyl group, and a tert-butyloxycarbonyl (Boc) protecting group.

  • Acid Sensitivity (The Boc Group): The Boc group is highly susceptible to acid-catalyzed deprotection. If this compound is inadvertently disposed of in a waste stream containing strong mineral acids (e.g., HCl, TFA), it will undergo rapid deprotection, releasing equimolar amounts of carbon dioxide and isobutylene gas. In a sealed waste container, this generates severe over-pressurization, posing a critical explosion risk[2].

  • Ring Strain: While the Boc group stabilizes the azetidine nitrogen, the four-membered ring remains sterically strained. Exposure to strong nucleophiles or extreme pH shifts in uncontrolled waste mixtures can trigger exothermic ring-opening reactions.

Therefore, this compound must be treated as a reactive organic waste and strictly segregated from acidic and highly nucleophilic waste streams.

Workflow Visualization

G Gen Waste Generation: Tert-butyl 2-acetylazetidine-1-carboxylate (CAS: 1783414-46-9) Decision Halogenated Solvent Used? (e.g., DCM, Chloroform) Gen->Decision NonHal Non-Halogenated Waste Stream (e.g., Acetone, EtOAc, MeOH) Decision->NonHal No Hal Halogenated Waste Stream (Requires Specialized Incineration) Decision->Hal Yes SAA Satellite Accumulation Area (SAA) Max 55 gallons, properly labeled NonHal->SAA Hal->SAA EHS EHS Pickup & RCRA Manifesting SAA->EHS Incineration EPA-Approved Treatment Facility EHS->Incineration

Caption: Workflow for the segregation and disposal of Tert-butyl 2-acetylazetidine-1-carboxylate waste.

Operational Disposal Plan: Step-by-Step Methodology

Step 1: Point-of-Generation Segregation The most critical step in chemical disposal is segregation at the source. Tert-butyl 2-acetylazetidine-1-carboxylate is intrinsically a non-halogenated organic compound.

  • Assess the Solvent Matrix: Determine the solvent used in your reaction workflow. If the reaction utilized non-halogenated solvents (e.g., ethyl acetate, methanol, acetone), direct the mixture to the "Non-Halogenated Organic Waste" container.

  • Isolate Halogens: If the compound was dissolved in halogenated solvents (e.g., dichloromethane, chloroform), the entire mixture must be routed to the "Halogenated Organic Waste" stream. Causality: Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins. Contaminating a non-halogenated stream with halogens exponentially increases disposal costs and environmental hazards[3].

  • Avoid Acidic Streams: Never dispose of this compound in aqueous acid waste due to the risk of Boc-deprotection and subsequent gas evolution[4].

Step 2: Satellite Accumulation Area (SAA) Management Under EPA 40 CFR 262 Subpart K (Academic Laboratories Rule) or standard SAA regulations, waste must be managed securely near the point of generation[1],[5].

  • Containment: Use chemically compatible containers, such as High-Density Polyethylene (HDPE) or PTFE-lined glass.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list the full chemical name ("Tert-butyl 2-acetylazetidine-1-carboxylate") alongside its approximate percentage. Do not use abbreviations like "Boc-2-acetylazetidine," as this violates the Hazard Communication Standard[6].

  • Closure: Keep the container tightly capped at all times unless actively pouring waste. Do not leave funnels resting in the container.

Step 3: Empty Container Management (The "RCRA Empty" Standard) Properly disposing of the original chemical bottle is just as important as disposing of the bulk waste. The EPA defines specific criteria for a container to be considered "RCRA Empty" under 40 CFR 261.7[7],[8].

  • Complete Evacuation: Ensure all physical material has been removed using common laboratory practices (pouring, aspirating).

  • Triple Rinsing: Because this compound is a highly functionalized organic, best practice dictates triple-rinsing the empty container with a compatible, volatile solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Collect all rinsate and dispose of it in the Non-Halogenated Organic Waste container. Never pour rinsate down the sink.

  • Defacement: Once triple-rinsed, the container is legally "RCRA Empty." Deface or remove the original chemical label and dispose of the glass/plastic according to your institution's non-hazardous solid waste protocols[9].

Data Presentation: Quick-Reference Tables

Table 1: Waste Stream Compatibility & Segregation Guide

Solvent/Reagent MatrixTarget Waste StreamMechanistic Rationale
Acetone, EtOAc, MeOHNon-Halogenated OrganicStandard combustible organic mixture; highly compatible.
Dichloromethane (DCM)Halogenated OrganicHalogens require high-temp incineration to prevent dioxin formation[3].
Strong Acids (e.g., HCl, TFA)DO NOT MIX (Separate Acid Waste)Causes Boc-deprotection, releasing CO2 and isobutylene gas (pressurization risk)[2].

Table 2: SAA Container & Labeling Checklist

RequirementSpecificationRegulatory Basis
Container MaterialHDPE or PTFE-lined glassMust be chemically compatible with organic solvents.
LabelingFull name (no abbreviations), % compositionHazard Communication Standard & RCRA[6].
Capacity LimitsMax 55 gallons (or 1 qt acute waste)40 CFR 262 (SAA regulations)[1].
ClosureKept tightly closed unless actively adding wastePrevents VOC emissions and spill risks.

Conclusion

By understanding the chemical causality behind Tert-butyl 2-acetylazetidine-1-carboxylate's reactivity—specifically its acid-sensitive Boc group and strained azetidine ring—researchers can implement self-validating safety protocols. Adhering to strict segregation, proper SAA management, and RCRA-compliant container rinsing ensures both operational excellence and environmental stewardship.

References

  • Source: epa.
  • Source: uwosh.
  • Source: danielstraining.
  • Source: epa.
  • Source: acs.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 2-acetylazetidine-1-carboxylate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Tert-butyl 2-acetylazetidine-1-car...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Tert-butyl 2-acetylazetidine-1-carboxylate, a key building block in modern medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

The following recommendations are synthesized from safety data for Tert-butyl 2-acetylazetidine-1-carboxylate and structurally related azetidine derivatives. Azetidine-based compounds can present significant health risks, including acute toxicity, irritation to the skin, eyes, and respiratory system, and in some cases, may act as sensitizers.[1][2][3][4][5] Therefore, a comprehensive PPE strategy is not merely a recommendation—it is an operational necessity.

Foundational Safety: Engineering Controls and Hygiene

Before any discussion of PPE, it is critical to emphasize that PPE is the final line of defense. The primary methods for exposure control are elimination, substitution, and engineering controls.

  • Engineering Controls : All handling of Tert-butyl 2-acetylazetidine-1-carboxylate, especially when in solid (powder) form or when generating aerosols or vapors, must be conducted within a certified chemical fume hood.[2][6] This is the most effective way to minimize inhalation exposure. The work area must also be equipped with an easily accessible safety shower and eyewash station.[7]

  • Personal Hygiene : Never eat, drink, or smoke in laboratory areas where this chemical is handled.[1][8][9] Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[10][11]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory).

Eye and Face Protection: The Non-Negotiable Barrier

Given that many azetidine derivatives are classified as serious eye irritants, robust eye protection is mandatory.[2][3][4][5]

  • Minimum Requirement : At all times, wear chemical safety goggles that conform to government standards such as EN166 (EU) or ANSI Z87.1 (US). Standard safety glasses with side shields do not provide adequate protection from splashes or fine particulates.[11]

  • Recommended for High-Risk Tasks : When handling larger quantities (>10g), preparing solutions, or performing any task with a significant splash potential, supplement safety goggles with a full-face shield.[10] Contact lenses can pose a special hazard and should be avoided.[11]

Skin and Body Protection: Preventing Dermal Absorption

Azetidine compounds are known skin irritants and can be harmful if absorbed through the skin.[3][4] Protective garments are crucial to prevent direct contact.

  • Gloves :

    • Selection : Use compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's glove compatibility data for the specific chemical or solvent system you are using.

    • Protocol : Gloves must be inspected for tears or pinholes before each use.[10][12] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[10] Dispose of contaminated gloves as hazardous waste and wash hands immediately after removal.[12]

  • Protective Clothing :

    • Lab Coat : A flame-retardant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.

    • Additional Protection : For tasks involving larger quantities or a high risk of splashing, consider a chemically resistant apron or a full-body protective suit. All contaminated clothing should be removed immediately and laundered separately before reuse.[1][11]

Respiratory Protection: Guarding Against Inhalation Hazards

While engineering controls are the primary defense against inhalation, respiratory protection may be necessary in specific situations. Many azetidine derivatives can cause respiratory tract irritation.[3][4][11][12]

  • When to Use a Respirator :

    • When weighing or handling the solid compound outside of a fume hood.

    • If engineering controls (like a fume hood) are not available or are malfunctioning.

    • During spill cleanup operations where dust or vapors may be generated.

  • Respirator Selection : Use a government-approved respirator, such as a NIOSH (US) or CEN (EU) certified model.[7][12] For particulates, a P95 or P100 filter is appropriate. For vapors, an organic vapor cartridge may be required.[12] All personnel required to wear respirators must be properly fit-tested and trained in their use.

PPE Selection Matrix for Key Operations

This table summarizes the recommended PPE for various laboratory tasks involving Tert-butyl 2-acetylazetidine-1-carboxylate.

Task/OperationMinimum Required PPERecommended Additional PPE/Controls
Pre-Use Inspection Safety Goggles, Lab Coat, Nitrile GlovesN/A
Weighing Solid Safety Goggles, Lab Coat, Nitrile GlovesWork in a chemical fume hood. If not possible, a NIOSH-approved respirator with a particulate filter is required.
Preparing Solutions Safety Goggles, Lab Coat, Nitrile GlovesFace Shield
Running Reaction Safety Goggles, Lab Coat, Nitrile GlovesWork in a chemical fume hood. Consider a chemically resistant apron.
Spill Cleanup Safety Goggles, Face Shield, Lab Coat/Coveralls, Double Nitrile GlovesNIOSH-approved respirator with appropriate cartridges.
Waste Disposal Safety Goggles, Lab Coat, Nitrile GlovesN/A

Procedural Discipline: Safe Handling Workflow

Adherence to a strict, step-by-step procedure minimizes risk. The following workflow illustrates the integration of PPE at every stage of handling.

Step-by-Step Handling Protocol
  • Preparation : Before entering the lab, ensure you are wearing appropriate base-layer clothing (long pants, closed-toe shoes).

  • PPE Donning : In a clean area, don your lab coat, followed by safety goggles.

  • Area Preparation : Verify that the chemical fume hood is functioning correctly and that a spill kit and waste container are nearby.

  • Glove Donning : Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling : Perform all manipulations of the chemical inside the fume hood.

  • Disposal : Securely seal all waste containers. Dispose of contaminated consumables (e.g., pipette tips, weighing paper) and gloves in a designated, sealed hazardous waste container.[12]

  • Decontamination : Clean the work area thoroughly.

  • PPE Doffing : Remove PPE in the reverse order it was donned, taking care to avoid self-contamination. Remove gloves first using the proper technique, followed by your lab coat and goggles.

  • Final Hygiene : Immediately wash your hands thoroughly with soap and water.[11]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_cleanup Phase 3: Post-Handling cluster_emergency Emergency Actions prep 1. Area Prep (Verify Fume Hood, Eyewash) don_ppe 2. Don PPE (Coat, Goggles, Gloves) prep->don_ppe Proceed weigh 3. Weighing/ Measuring don_ppe->weigh Enter Hood react 4. Reaction/ Manipulation weigh->react waste 5. Waste Disposal (Seal & Label Container) react->waste Complete Task decon 6. Decontaminate Work Area waste->decon doff_ppe 7. Doff PPE (Gloves First!) decon->doff_ppe wash 8. Wash Hands doff_ppe->wash spill Spill Occurs exposure Personal Exposure

Caption: Safe handling workflow for Tert-butyl 2-acetylazetidine-1-carboxylate.

Emergency Response and Disposal

Exposure :

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

Spills : Evacuate the area. Wearing full PPE (including respiratory protection), contain the spill using an inert absorbent material.[11] Collect the material in a sealed, labeled container for hazardous waste disposal.[7][13]

Disposal : All chemical waste and contaminated materials, including gloves and wipes, must be disposed of as hazardous waste. This should be done through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][12]

By integrating these PPE protocols and procedural steps into your daily laboratory operations, you establish a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Angene Chemical. (2024, November 22). tert-Butyl 3-aminoazetidine-1-carboxylate Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011, May 6). SAFETY DATA SHEET: tert-Butyl 3-oxoazetidine-1-carboxylate. Retrieved from [Link]

  • J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-D-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Capot Chemical. (2026, February 21). MSDS of tert-butyl trans-3-amino-2-methyl-azetidine-1-carboxylate. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.